molecular formula C13H8F2O3 B2936929 4-(2,4-Difluorophenoxy)benzoic acid

4-(2,4-Difluorophenoxy)benzoic acid

Cat. No.: B2936929
M. Wt: 250.20 g/mol
InChI Key: GBNIIFZBFSZDQA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H8F2O3 and its molecular weight is 250.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNIIFZBFSZDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-difluorophenoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals. The document details the core synthetic strategy, experimental protocols, and characterization of the final product, tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structure, featuring a difluorophenoxy moiety linked to a benzoic acid, imparts unique electronic and conformational properties to the parent molecule, which can influence biological activity and pharmacokinetic profiles. The synthesis of this compound is, therefore, a critical step in the discovery and development of new chemical entities.

The most common and effective method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This guide will focus on a detailed exposition of this synthetic route.

Synthetic Pathway: The Ullmann Condensation

The synthesis of this compound is typically achieved through an Ullmann condensation reaction. This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. In this specific synthesis, 2,4-difluorophenol (B48109) is coupled with a 4-halobenzoic acid (commonly 4-fluorobenzoic acid or 4-chlorobenzoic acid).

The general signaling pathway for this reaction can be visualized as follows:

ullmann_condensation A 2,4-Difluorophenol F Intermediate Complex A->F B 4-Halobenzoic Acid B->F C Copper Catalyst (e.g., CuI, Cu2O) C->F Catalyzes D Base (e.g., K2CO3, Cs2CO3) D->F Promotes E High-Boiling Polar Solvent (e.g., DMF, DMSO) E->F Solvates G This compound F->G Product Formation

Caption: Ullmann condensation pathway for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Ullmann condensation. This protocol is a composite based on established procedures for similar aryl ether syntheses and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2,4-Difluorophenol

  • 4-Fluorobenzoic acid (or 4-chlorobenzoic acid)

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluorophenol (1.0 eq), 4-fluorobenzoic acid (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a suitable volume of anhydrous N,N-dimethylformamide to the flask to ensure adequate stirring.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and reaction times may vary depending on the specific conditions and scale of the reaction.

ParameterValue
Reactants
2,4-Difluorophenol1.0 eq
4-Fluorobenzoic Acid1.2 eq
Reagents & Catalyst
Potassium Carbonate2.0 eq
Copper(I) Iodide0.1 eq
Reaction Conditions
SolventN,N-Dimethylformamide
Temperature140-150 °C
Reaction Time12-24 hours
Product
Yield75-85%
Purity (after recrystallization)>98%

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The protons on the benzoic acid ring will typically appear as doublets, while the protons on the difluorophenoxy ring will exhibit more complex splitting patterns due to coupling with the fluorine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic splitting (carbon-fluorine coupling). The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically in the range of 165-175 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, typically around 1680-1710 cm⁻¹.

  • C-O-C stretching vibrations for the ether linkage, typically in the range of 1200-1300 cm⁻¹.

  • C-F stretching vibrations, typically in the range of 1100-1250 cm⁻¹.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound can be summarized in the following diagram:

experimental_workflow A Reaction Setup: - 2,4-Difluorophenol - 4-Fluorobenzoic Acid - K2CO3 - CuI - DMF B Heating & Reflux (140-150 °C) A->B C Reaction Monitoring (TLC) B->C D Work-up: - Cooling - Acidification (HCl) C->D E Extraction (Ethyl Acetate) D->E F Washing (Water, Brine) E->F G Drying & Concentration (MgSO4, Rotary Evaporator) F->G H Purification (Recrystallization) G->H I Characterization: - NMR - IR H->I

Caption: A streamlined workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound using the Ullmann condensation. The provided experimental protocol, data summary, and characterization information are intended to serve as a valuable resource for researchers and professionals in the field of drug development. Successful synthesis of this key intermediate will facilitate the exploration of new chemical entities with potential therapeutic value. It is recommended that all procedures be carried out by trained personnel in a well-equipped chemical laboratory, with appropriate safety precautions.

Technical Guide: Physicochemical Properties of 4-(2,4-Difluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 4-(2,4-Difluorophenoxy)benzoic acid. Due to the limited availability of experimental data in public databases, this document primarily presents predicted values for key parameters. Additionally, it outlines standardized experimental protocols that can be employed to determine these properties empirically. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who are considering this compound for further investigation.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 748183-47-3[1][2]

  • Molecular Formula: C₁₃H₈F₂O₃[1][2]

  • Molecular Weight: 250.20 g/mol [1]

  • Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. It is crucial to note that these are computationally derived values and should be confirmed by experimental analysis.

PropertyPredicted ValueData Source
Boiling Point 334.7 ± 42.0 °CChemicalBook [2]
Density 1.382 ± 0.06 g/cm³ChemicalBook [2]
pKa 4.20 ± 0.10ChemicalBook [2]
Appearance White to off-white solidChemicalBook [2]

Experimental Data for Related Compounds (for reference):

CompoundMelting Point (°C)LogPpKa
4-Fluorobenzoic acid182-184 2.07 [3]4.14 [3]
Benzoic acid121-123 [4]1.874.20

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the key physicochemical properties of organic compounds are provided below. These are general methods and would require optimization for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this occurs over a narrow range. Impurities tend to lower and broaden the melting point range. [4] Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. [4]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration [5][6]

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility. [6]2. Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. [6]3. Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments. [6]4. Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve. [5]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [7][8][9][10]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate. [8][10]2. Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. [7]4. Phase Separation: The two phases are carefully separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. [10]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's bioavailability.

Methodology: Shake-Flask Method [11][12][13][14]

  • Equilibration: An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.

  • Shaking: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation or filtration.

  • Concentration Measurement: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Value: The measured concentration represents the aqueous solubility of the compound at that temperature.

Visualization of Experimental Workflows

General Synthesis Workflow

While a specific, detailed synthesis protocol for this compound was not found in the public literature, a general synthetic route for phenoxy benzoic acids involves the Ullmann condensation. The following diagram illustrates a plausible workflow for its synthesis.

G cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_hydrolysis Ester Hydrolysis cluster_product Final Product R1 2,4-Difluorophenol Cond Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) High-temperature solvent (e.g., DMF, DMSO) R1->Cond R2 4-Halobenzoic acid ester (e.g., Methyl 4-bromobenzoate) R2->Cond Hyd Base (e.g., NaOH or KOH) followed by Acidification (e.g., HCl) Cond->Hyd Intermediate Ester P This compound Hyd->P G A Dissolve compound in solvent C Titrate with standardized base A->C B Calibrate pH meter B->C D Record pH vs. titrant volume C->D E Plot titration curve D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence F->G

References

An In-depth Technical Guide to the Molecular Structure of 4-(2,4-Difluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorophenoxy)benzoic acid is a fluorinated aromatic carboxylic acid. Its structure, featuring a difluorophenoxy substituent on a benzoic acid scaffold, suggests potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed methodologies for the synthesis and characterization of this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide incorporates data from closely related analogs to provide a robust predictive framework.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a benzoic acid ring substituted at the 4-position with a 2,4-difluorophenoxy group. The ether linkage connects the two aromatic rings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₈F₂O₃[1]
Molecular Weight 250.20 g/mol [1]
CAS Number 748183-47-3[1]
Predicted Boiling Point 334.7 ± 42.0 °C[2]
Predicted Density 1.382 ± 0.06 g/cm³[2]

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12br s1H-COOH
~8.1d2HAromatic H (adjacent to -COOH)
~7.2-7.4m1HAromatic H (difluorophenyl ring)
~7.0-7.1m2HAromatic H (adjacent to ether linkage)
~6.8-7.0m2HAromatic H (difluorophenyl ring)

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~170-175-COOH
~160-165 (d, JCF)C-F
~155-160 (d, JCF)C-F
~150-155C-O (ether)
~130-135Aromatic C (adjacent to -COOH)
~125-130Aromatic C-H
~120-125Aromatic C (ipso to -COOH)
~115-120Aromatic C-H
~110-115 (d, JCF)Aromatic C-H (difluorophenyl ring)
~105-110 (d, JCF)Aromatic C-H (difluorophenyl ring)

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
1680-1710C=O stretchCarboxylic acid
1200-1300C-O stretchCarboxylic acid, Ether
1100-1200C-F stretchAryl fluoride
1500-1600C=C stretchAromatic rings

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 250. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z 45) and cleavage of the ether bond.

Experimental Protocols

Proposed Synthesis: Ullmann Condensation

A plausible and commonly employed method for the synthesis of diaryl ethers is the Ullmann condensation. This approach would involve the copper-catalyzed reaction of a phenol (B47542) with an aryl halide.

Reaction Scheme:

4-Hydroxybenzoic acid + 1-bromo-2,4-difluorobenzene (B57218) → this compound

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), and a ligand, if necessary (e.g., 1,10-phenanthroline).

  • Aryl Halide Addition: Add 1-bromo-2,4-difluorobenzene (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature of 120-160 °C and maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid and precipitate the product.

  • Purification: Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_purity Purity Assessment Ullmann Ullmann Condensation Workup Acidic Work-up Ullmann->Workup Purification Recrystallization Workup->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA Purification->EA Pure Product HPLC HPLC EA->HPLC MP Melting Point Determination EA->MP

Caption: Proposed experimental workflow for synthesis and characterization.

Structural Relationships and Visualization

The key structural features of this compound are the two aromatic rings linked by an ether oxygen and the presence of two fluorine substituents and a carboxylic acid group.

G cluster_benzoic_acid Benzoic Acid Moiety cluster_phenoxy Difluorophenoxy Moiety A 4-(2,4-Difluorophenoxy) benzoic acid B Carboxylic Acid Group (-COOH) A->B C Phenyl Ring A->C D Ether Linkage (-O-) A->D B->C Substituent at C1 C->D Connection at C4 E Difluorophenyl Ring D->E F Fluorine at C2' E->F G Fluorine at C4' E->G

Caption: Key structural components of the target molecule.

Potential Biological Significance

While no specific biological activity has been reported for this compound, the structural motifs present are found in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. The introduction of a difluorophenoxy group can enhance biological activity by increasing metabolic stability and altering electronic properties, which may lead to improved interactions with biological targets. Further research is warranted to explore the potential therapeutic applications of this compound.

References

4-(2,4-Difluorophenoxy)benzoic Acid: A Technical Review of Its Synthetic Chemistry and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorophenoxy)benzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural similarity to known biologically active molecules, particularly in the realm of metabolic and inflammatory diseases, suggests it may be a valuable scaffold for drug discovery. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, and putative biological activities. While specific quantitative data for this compound is limited in the public domain, this review extrapolates potential mechanisms of action based on structurally related compounds and outlines detailed experimental protocols for its synthesis and potential biological evaluation.

Chemical Properties

PropertyValueSource
CAS Number 748183-47-3Internal Database
Molecular Formula C₁₃H₈F₂O₃Internal Database
Molecular Weight 250.20 g/mol Internal Database
Appearance White to off-white solidInternal Database
Predicted Boiling Point 334.7 ± 42.0 °CInternal Database
Predicted Density 1.382 ± 0.06 g/cm³Internal Database
Predicted pKa 4.20 ± 0.10Internal Database

Synthesis

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of a phenol (B47542) with an aryl halide. In this case, 2,4-difluorophenol (B48109) is coupled with a 4-halobenzoic acid derivative, typically 4-iodobenzoic acid or 4-bromobenzoic acid, in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 4-Iodobenzoic acid

  • 2,4-Difluorophenol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 4-iodobenzoic acid (1.0 eq), 2,4-difluorophenol (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Add potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Synthetic Workflow

G reagents 4-Iodobenzoic Acid + 2,4-Difluorophenol reaction Ullmann Condensation reagents->reaction Reactants catalyst CuI, L-Proline, K₂CO₃ DMSO, 120-130°C catalyst->reaction Conditions workup Acidification (HCl) Extraction (Ethyl Acetate) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Ullmann Condensation Workflow

Potential Biological Activities and Mechanisms of Action

While direct biological data for this compound is scarce, its structural features suggest potential activity as a modulator of nuclear receptors and as an anti-inflammatory agent.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A structurally related compound, 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, is a potent and selective agonist of PPARα[1]. This suggests that the difluorophenoxy benzoic acid scaffold may interact with PPARs. PPARs are key regulators of lipid and glucose metabolism, and their activation has therapeutic implications for metabolic diseases.

Proposed Mechanism of Action:

As a putative PPARα agonist, this compound would bind to the ligand-binding domain of the PPARα protein. This binding induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressor proteins. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and lipid metabolism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound ppar PPARα ligand->ppar Binds rxr RXR ppar->rxr Heterodimerizes ppre PPRE (DNA) rxr->ppre Binds to transcription Target Gene Transcription ppre->transcription Initiates response Metabolic Response (e.g., Fatty Acid Oxidation) transcription->response

Putative PPARα Signaling Pathway
Anti-Inflammatory Activity

Derivatives of benzoic acid are known to possess anti-inflammatory properties. The anti-inflammatory effects could be mediated through various pathways, including the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades like NF-κB and MAPK pathways.

Potential Mechanisms:

  • Inhibition of Cyclooxygenase (COX) enzymes: Some benzoic acid derivatives inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway would lead to a decrease in the expression of pro-inflammatory cytokines and chemokines.

  • Modulation of MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating inflammatory responses.

Experimental Protocols for Biological Evaluation

In Vitro PPARα Agonism Assay (LanthaScreen® TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the EC₅₀ of a test compound for PPARα.

Materials:

  • LanthaScreen® TR-FRET PPARalpha Coactivator Assay Kit (containing PPARα-LBD protein, fluorescently labeled coactivator peptide, and terbium-labeled anti-GST antibody)

  • Test compound (this compound)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the PPARα-LBD protein, fluorescently labeled coactivator peptide, and terbium-labeled anti-GST antibody mixture to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the anti-inflammatory activity of the test compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Cell culture incubator (37 °C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide Measurement: Use the Griess reagent to measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant according to the manufacturer's instructions.

  • Cytokine Measurement: Use ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

  • Determine the IC₅₀ of the test compound for the inhibition of NO, TNF-α, and IL-6 production.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

G start Seed RAW 264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect measure_no Measure Nitric Oxide (Griess Assay) collect->measure_no measure_cytokines Measure Cytokines (ELISA for TNF-α, IL-6) collect->measure_cytokines analyze Analyze Data and Determine IC₅₀ measure_no->analyze measure_cytokines->analyze

Workflow for In Vitro Anti-Inflammatory Assay

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Based on the activity of structurally related compounds, it holds promise as a potential modulator of PPARs and may exhibit anti-inflammatory properties. The synthetic and experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate the biological activities of this compound. Further studies are warranted to elucidate its precise mechanism of action and to determine its therapeutic potential.

References

An In-Depth Technical Guide to the Discovery and History of Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxybenzoic acids represent a significant class of organic compounds with a rich history of discovery and a broad spectrum of applications, ranging from agrochemicals to pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of phenoxybenzoic acids. Detailed experimental protocols for their synthesis via Ullmann condensation and Williamson ether synthesis are provided, along with a thorough examination of their mechanisms of action, including a specific signaling pathway for 3-phenoxybenzoic acid-induced apoptosis. Quantitative data is presented in structured tables for ease of comparison, and key concepts are visualized through diagrams generated using the DOT language.

Discovery and Historical Milestones

The journey of phenoxybenzoic acids began in the early 20th century. The first documented synthesis of a phenoxybenzoic acid is attributed to Slotta and Soremball , who in the 1930s, prepared 4-phenoxybenzoic acid through the oxidation of 4-phenoxybenzaldehyde[1]. This initial work laid the foundation for the exploration of this new class of compounds.

The subsequent decades saw significant advancements in the synthesis and application of phenoxybenzoic acids and their derivatives. A major impetus for research in this area was the discovery of the herbicidal properties of the related phenoxyacetic acids in the 1940s. This led to extensive investigation into the structure-activity relationships of various phenoxy- and aryloxyalkanoic acids, including phenoxybenzoic acids, for agricultural applications.

In parallel, the pharmaceutical industry took an interest in phenoxybenzoic acid derivatives for their potential therapeutic properties. Their structural motif is present in a number of drugs and biologically active molecules. Furthermore, 3-phenoxybenzoic acid has been identified as a major metabolite of pyrethroid insecticides in mammals, driving research into its toxicological and biological effects[2][3].

Synthesis of Phenoxybenzoic Acids

The synthesis of phenoxybenzoic acids is primarily achieved through two classical and robust methods: the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, is a widely used method for the formation of the diaryl ether bond central to phenoxybenzoic acids. The reaction typically involves the coupling of a phenol (B47542) with an aryl halide.

General Reaction Scheme:

Where Ar and Ar' are aryl groups, and X is a halogen.

dot

Caption: General workflow for the Ullmann condensation synthesis of phenoxybenzoic acids.

Detailed Experimental Protocol: Synthesis of 4-Phenoxybenzoic Acid via Ullmann Condensation

This protocol is adapted from established methodologies for Ullmann ether synthesis.

  • Materials:

    • Phenol

    • 4-Chlorobenzoic acid

    • Potassium carbonate (K₂CO₃)

    • Copper(I) iodide (CuI)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), 4-chlorobenzoic acid (1.0 eq), and potassium carbonate (2.0 eq).

    • Add copper(I) iodide (0.1 eq) to the flask.

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture to 120-150°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with water, and then dissolve it in ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) to obtain pure 4-phenoxybenzoic acid.

  • Characterization:

    • The final product should be characterized by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, including phenoxybenzoic acids. This Sₙ2 reaction involves the reaction of a phenoxide with an alkyl or aryl halide. For the synthesis of phenoxybenzoic acids, a halobenzoic acid or its ester is typically used as the electrophile.

General Reaction Scheme:

Where Ar and Ar' are aryl groups, X is a halogen, and R is an alkyl group.

dot

Caption: Stepwise workflow of the Williamson ether synthesis for phenoxybenzoic acids.

Detailed Experimental Protocol: Synthesis of 2-Phenoxybenzoic Acid

This protocol provides a general procedure for the Williamson ether synthesis of a phenoxybenzoic acid.

  • Materials:

  • Procedure:

    • Preparation of Sodium Phenoxide: Dissolve sodium hydroxide (1.0 eq) in ethanol in a round-bottom flask. Add phenol (1.0 eq) to the solution and stir until the phenol has completely reacted to form sodium phenoxide.

    • Ether Synthesis: Add methyl 2-bromobenzoate (1.0 eq) to the flask containing the sodium phenoxide solution.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 2-phenoxybenzoic acid.

    • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2-phenoxybenzoic acid.

  • Characterization:

    • The identity and purity of the product should be confirmed by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Physicochemical Properties

The physicochemical properties of phenoxybenzoic acids are crucial for their biological activity and applications. These properties are influenced by the position of the phenoxy group (ortho, meta, or para) and the presence of other substituents on the aromatic rings.

Property2-Phenoxybenzoic Acid3-Phenoxybenzoic Acid4-Phenoxybenzoic Acid
Molecular Formula C₁₃H₁₀O₃C₁₃H₁₀O₃C₁₃H₁₀O₃
Molecular Weight ( g/mol ) 214.22214.22214.22
Melting Point (°C) 113-115148-151165-168
pKa ~3.5~3.9~4.2
logP ~3.2~3.4~3.5
Water Solubility (g/L) LowLowLow

Data compiled from various sources, including PubChem.

Biological Activities and Mechanisms of Action

Phenoxybenzoic acids and their derivatives exhibit a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial effects. Their mechanism of action is often dependent on the specific substitution pattern of the molecule.

Herbicidal Activity

Certain substituted phenoxybenzoic acids act as herbicides by mimicking the plant hormone auxin. This leads to uncontrolled growth and ultimately death of the target plant. The herbicidal efficacy is highly dependent on the nature and position of substituents on the aromatic rings.

CompoundTarget WeedsMode of Action
Substituted Phenoxybenzoic AcidsBroadleaf weedsSynthetic Auxin
Pharmaceutical and Toxicological Activities

3-Phenoxybenzoic acid (3-PBA) is a well-studied metabolite of pyrethroid insecticides and has been shown to exhibit various biological effects.

4.2.1. 3-Phenoxybenzoic Acid-Induced Apoptosis

Recent studies have elucidated a signaling pathway for 3-PBA-induced apoptosis in human hepatocyte cells. This pathway involves the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.

dot

Apoptosis_Pathway cluster_cell Hepatocyte PBA 3-Phenoxybenzoic Acid (3-PBA) Bcl2 Bcl-2 (Anti-apoptotic) PBA->Bcl2 Inhibits Caspase9 Caspase-9 (Initiator) PBA->Caspase9 Activates Bcl2->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

An In-depth Technical Guide to the Solubility of 4-(2,4-Difluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Solubility of 4-(2,4-Difluorophenoxy)benzoic acid

This compound is a complex organic molecule whose solubility is a critical parameter in various stages of research and drug development. Its structure, featuring a carboxylic acid group, two aromatic rings, and two fluorine atoms, suggests a nuanced solubility profile. The carboxylic acid moiety can engage in hydrogen bonding and ionize, which typically enhances solubility in polar and aqueous media, particularly at higher pH. Conversely, the bulky, hydrophobic difluorophenoxy and benzene (B151609) rings are expected to favor solubility in non-polar organic solvents.

Understanding the solubility of this compound in different solvents is essential for tasks such as reaction condition optimization, purification through recrystallization, formulation development, and predicting bioavailability. This guide outlines the standard methodologies for quantitatively determining the solubility of a solid organic compound.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method involves creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute.[2] For an acidic compound like this compound, the concentration of the dissolved solute in the saturated solution can be accurately determined using gravimetric or titrimetric analysis.

The shake-flask method is a reliable technique for preparing a saturated solution, which is a solution in which the dissolved solute is in equilibrium with the undissolved solid.[2][3]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or a stoppered flask).[4] Ensuring an excess of the solid is crucial for achieving saturation.

  • Equilibration: Place the container in a constant-temperature environment, such as a thermostatic water bath or incubator. Agitate the mixture using a magnetic stirrer or an orbital shaker for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3][5] The time required for equilibration can vary and may need to be determined empirically.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant (the clear liquid portion) from the excess solid. This can be achieved by centrifugation or by filtering the solution through a syringe filter (e.g., a 0.45 µm PTFE filter) that is compatible with the solvent.[3][5] It is critical to perform this step at the same temperature as the equilibration to prevent any change in solubility.

Once the clear, saturated solution is obtained, its concentration must be determined. Below are two common methods suitable for a carboxylic acid.

2.2.1 Gravimetric Analysis

This method directly measures the mass of the dissolved solute and is applicable to non-volatile solutes.[6][7]

Protocol:

  • Sampling: Accurately pipette a known volume (e.g., 10.0 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.[6][8]

  • Solvent Evaporation: Gently evaporate the solvent from the dish. This can be done on a hot plate at a low temperature or in a vacuum oven to avoid decomposition of the compound.[6]

  • Drying and Weighing: Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[8]

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the solution taken.

Solubility ( g/100 mL) = (Mass of dish with residue - Mass of empty dish) / Volume of solution taken (mL) * 100

2.2.2 Titrimetric Analysis

Given that this compound is an acid, its concentration can be determined by titration with a standardized strong base.[9][10]

Protocol:

  • Sampling: Accurately transfer a known volume of the clear, saturated supernatant into a flask. If the concentration is expected to be high, it may be necessary to dilute the sample with a suitable solvent.

  • Titration Setup: Add a few drops of a suitable indicator, such as phenolphthalein, to the flask.[4]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide, NaOH) until the endpoint is reached, indicated by a persistent color change.[10]

  • Calculation: Use the volume of the titrant and its known concentration to calculate the molarity of the benzoic acid derivative in the saturated solution.

Moles of Acid = Moles of Base (at equivalence point) Molarity of Acid * Volume of Acid = Molarity of Base * Volume of Base

The calculated molarity can then be converted to other units, such as g/100 mL.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison between different solvents and conditions. The following table is a template for recording experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents

Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L) Method of Analysis
Water 25 Experimental Value Calculated Value Gravimetric/Titrimetric
Ethanol 25 Experimental Value Calculated Value Gravimetric/Titrimetric
Methanol 25 Experimental Value Calculated Value Gravimetric/Titrimetric
Acetone 25 Experimental Value Calculated Value Gravimetric/Titrimetric
Ethyl Acetate 25 Experimental Value Calculated Value Gravimetric/Titrimetric
Dichloromethane 25 Experimental Value Calculated Value Gravimetric/Titrimetric
Toluene 25 Experimental Value Calculated Value Gravimetric/Titrimetric

| Hexane | 25 | Experimental Value | Calculated Value | Gravimetric/Titrimetric |

For illustrative purposes, Table 2 provides published solubility data for the related compound, benzoic acid.[11][12]

Table 2: Example Solubility Data for Benzoic Acid in Various Solvents

Solvent Temperature (K) Solubility (g/kg of solvent)[12] Solubility (mol/L)[11]
Water 298 3.4[12] -
Ethanol 293 524[12] 3.1812[11]
Methanol - - 2.351[11]
Acetonitrile - - 1.974[11]
Ethyl Acetate - - 1.5018[11]
Dichloromethane - - 0.25475[11]

| Toluene | 293 | 206[12] | - |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound like this compound.

Solubility_Workflow cluster_equilibration Shake-Flask Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis start Start: Define Objective (Solubility of Compound X) select_solvents Select Solvents (Polar, Non-polar, etc.) start->select_solvents prep_exp Prepare Experiment (Compound, Solvents, Glassware) select_solvents->prep_exp add_excess Add Excess Solid to Known Volume of Solvent prep_exp->add_excess agitate Agitate at Constant Temperature (e.g., 24-72 hours) add_excess->agitate equilibrate Achieve Solid-Liquid Equilibrium agitate->equilibrate settle Cease Agitation, Allow Solid to Settle equilibrate->settle separate Separate Supernatant (Centrifugation / Filtration) settle->separate analysis_choice Select Analysis Method separate->analysis_choice gravimetric Gravimetric Method: Evaporate & Weigh Residue analysis_choice->gravimetric  Non-Volatile titrimetric Titrimetric Method: Titrate with Standardized Base analysis_choice->titrimetric Acidic/Basic   calculate Calculate Solubility (e.g., g/100 mL, mol/L) gravimetric->calculate titrimetric->calculate report Report Data in Table calculate->report end End report->end

Caption: Logical workflow for determining the solubility of a solid organic compound.

References

The Emerging Therapeutic Potential of 4-(2,4-Difluorophenoxy)benzoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(2,4-Difluorophenoxy)benzoic acid represent a promising scaffold in modern medicinal chemistry, exhibiting a diverse range of biological activities. This technical guide synthesizes the current understanding of these compounds, focusing on their potential as anticancer agents, enzyme inhibitors, and modulators of key signaling pathways. This document provides a comprehensive overview of their pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of associated biological processes and workflows to facilitate further research and development in this area.

Introduction

The this compound core structure has garnered significant interest as a versatile starting point for the design of novel therapeutic agents. The presence of the difluorophenoxy moiety can enhance metabolic stability and binding affinity to biological targets. This guide explores the potential biological activities of its derivatives, drawing parallels from structurally related compounds and outlining the experimental approaches necessary for their evaluation.

Potential Biological Activities and Quantitative Data

While specific data for the parent this compound is limited in publicly available literature, extensive research on its derivatives and structurally similar benzoic acid compounds has revealed significant potential across several therapeutic areas. The following sections summarize the key findings.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzoic acid derivatives against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases (HDACs).

Table 1: Anticancer Activity of Benzoic Acid Derivatives

Compound ClassCell LineAssay TypeIC50 (µM)Reference Compound
Quinazolinone DerivativesMCF-7MTT Assay100-
Quinazolinone DerivativesHeLaMTT Assay10-
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7MTT Assay15.6Doxorubicin
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancerMTT Assay17.845-fluorouracil
Phenyl-thiazolyl-benzoic acid derivativeHuman APL cellsGrowth Inhibition0.001–1-
Enzyme Inhibition

Derivatives of benzoic acid have been shown to be effective inhibitors of various enzymes implicated in disease pathogenesis.

Table 2: Enzyme Inhibition by Benzoic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidSteroid 5 alpha-reductase (human type 2)0.82[1]
Pyridine-carboxylic acid derivativeProtein kinase CK2α0.014–0.017
Pyridine-carboxylic acid derivativeProtein kinase CK2α'0.0046–0.010
Benzoic acid derivative (12l)VLA-40.00051
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A notable derivative, 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, has been identified as a potent and selective agonist of PPAR-alpha, a key regulator of lipid metabolism.[2] This suggests that derivatives of this compound could be explored for the treatment of dyslipidemia and related metabolic disorders.

Table 3: Pharmacokinetic Properties of a PPAR-alpha Agonist Derivative [2]

SpeciesBioavailability (%)Plasma Clearance (mL/min/kg)
Rat643.2
Monkey556.1

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives and related compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination: Stop the reaction after a defined period.

  • Product Quantification: Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • IC50 Determination: Calculate the IC50 value from the plot of inhibitor concentration versus enzyme activity.

In Vitro Metabolism Study using Hepatocytes
  • Hepatocyte Culture: Plate cryopreserved hepatocytes (rat, monkey, or human) and allow them to attach.

  • Compound Incubation: Incubate the hepatocytes with the test compound at a specific concentration (e.g., 1 µM) for various time points.

  • Sample Collection: Collect samples of the cell culture medium at each time point.

  • Metabolite Analysis: Analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Metabolic Pathway Identification: Based on the identified metabolites, elucidate the primary metabolic pathways (e.g., oxidation, glucuronidation).

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and potential signaling pathways relevant to the study of this compound derivatives.

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound_Synthesis Synthesis of 4-(2,4-Difluorophenoxy)benzoic acid derivatives MTT_Assay MTT Assay for Cytotoxicity Compound_Synthesis->MTT_Assay Cell_Line_Panel Panel of Cancer Cell Lines Cell_Line_Panel->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Kinase, HDAC) IC50_Determination->Enzyme_Inhibition_Assay Xenograft_Model Animal Xenograft Model IC50_Determination->Xenograft_Model Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Enzyme_Inhibition_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study

Caption: Workflow for Anticancer Drug Discovery.

PPAR_Alpha_Signaling_Pathway cluster_Ligand Ligand Activation cluster_Receptor Nuclear Receptor Complex cluster_Target_Genes Target Gene Expression cluster_Biological_Effect Biological Effect Ligand 4-(2,4-Difluorophenoxy)benzoic acid derivative (PPARα Agonist) PPARa PPARα Ligand->PPARa PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to Target_Genes Genes involved in Fatty Acid Oxidation (e.g., CPT1, ACOX1) PPRE->Target_Genes Upregulates Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism Triglyceride_Lowering Decreased Plasma Triglycerides Lipid_Metabolism->Triglyceride_Lowering

Caption: Potential PPARα Signaling Pathway.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The evidence gathered from structurally related compounds strongly suggests potential applications in oncology, metabolic diseases, and as specific enzyme inhibitors. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to elucidate their structure-activity relationships for various biological targets. Further investigation into their pharmacokinetic and toxicological profiles will be crucial for their advancement as clinical candidates.

References

Methodological & Application

experimental protocol for 4-(2,4-Difluorophenoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(2,4-Difluorophenoxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the copper-catalyzed Ullmann condensation reaction, a classic and effective method for the formation of diaryl ethers.[1][2][3][4][5] This application note includes a step-by-step protocol, a summary of reaction components, and a visual representation of the experimental workflow.

Introduction

This compound is a diaryl ether derivative. Diaryl ethers are significant structural motifs found in a variety of biologically active natural products and synthetic organic compounds, exhibiting properties such as anticancer, antiviral, antibacterial, and herbicidal activities.[1] The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl ethers, provides a reliable method for the synthesis of such compounds.[2][3] While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction allow for milder and more efficient syntheses.

Experimental Protocol

This protocol describes the synthesis of this compound via a copper(I)-catalyzed Ullmann condensation of 2,4-difluorophenol (B48109) and 4-iodobenzoic acid.

Materials:

  • 2,4-Difluorophenol

  • 4-Iodobenzoic acid

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Toluene (B28343)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluorophenol (1.2 equivalents), 4-iodobenzoic acid (1.0 equivalent), copper(I) iodide (0.1 equivalents), and cesium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate salt to form the desired carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the reaction mixture).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield this compound as a solid.[6]

Data Presentation

Table 1: Summary of Reaction Components and Conditions (Hypothetical)

Reactant/ReagentMolar RatioRole
4-Iodobenzoic acid1.0Aryl halide substrate
2,4-Difluorophenol1.2Phenol substrate
Copper(I) iodide (CuI)0.1Catalyst
Cesium carbonate (Cs₂CO₃)2.0Base
N,N-Dimethylformamide (DMF)-Solvent
Reaction Conditions
Temperature120-130 °C
Reaction Time12-24 hours
Expected Outcome
YieldModerate to goodBased on similar reactions
PurityHigh after recrystallization

Experimental Workflow

experimental_workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Reactants: - 4-Iodobenzoic acid - 2,4-Difluorophenol - CuI - Cs₂CO₃ - DMF heating 2. Heat to 120-130 °C reactants->heating stirring 3. Stir for 12-24h heating->stirring cooling 4. Cool to RT stirring->cooling acidification 5. Acidify with 1M HCl cooling->acidification extraction 6. Extract with Ethyl Acetate acidification->extraction washing 7. Wash with Water & Brine extraction->washing drying 8. Dry with MgSO₄ washing->drying filtration 9. Filter drying->filtration concentration 10. Concentrate filtration->concentration recrystallization 11. Recrystallize concentration->recrystallization final_product final_product recrystallization->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The described protocol for the synthesis of this compound is based on the well-established Ullmann condensation. The choice of a copper(I) catalyst is common for such reactions.[7][8] Cesium carbonate is an effective base for this transformation. The reaction temperature and time are typical for Ullmann-type couplings, which often require elevated temperatures to proceed at a reasonable rate.[3] The work-up and purification procedures are standard for the isolation of carboxylic acids from organic reactions. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.[9][10]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • DMF is a potential reproductive hazard; handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: 4-(2,4-Difluorophenoxy)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,4-Difluorophenoxy)benzoic acid is a valuable intermediate in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its rigid diaryl ether structure, substituted with fluorine atoms, imparts unique electronic and conformational properties that are often sought after in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity to target proteins. These application notes provide an overview of its primary application and a detailed protocol for its synthesis via the Ullmann condensation reaction.

Primary Application: Intermediate in Drug Discovery and Development

The principal application of this compound lies in its role as a key building block for the synthesis of complex organic molecules with potential therapeutic applications. The presence of the difluorophenoxy moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine substitution is a common strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with biological targets through hydrogen bonding or dipole-dipole interactions.

While specific drug candidates synthesized from this intermediate are often proprietary, the general scheme involves the functionalization of the carboxylic acid group. This can include conversion to amides, esters, or other functional groups to explore structure-activity relationships (SAR) in a drug discovery program.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound is commonly achieved through a copper-catalyzed Ullmann condensation, a classic method for the formation of diaryl ethers.[3][4][5] This reaction involves the coupling of an aryl halide with a phenol. In this case, a suitable 4-halobenzoic acid derivative is reacted with 2,4-difluorophenol (B48109) in the presence of a copper catalyst and a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 4-Iodobenzoic Acid P This compound R1->P Ullmann Condensation R2 2,4-Difluorophenol R2->P Cat Copper(I) Iodide (CuI) Base Potassium Carbonate (K2CO3) Solvent N,N-Dimethylformamide (DMF)

Caption: Ullmann condensation for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Iodobenzoic Acid248.022.48 g0.01
2,4-Difluorophenol130.091.43 g0.011
Copper(I) Iodide (CuI)190.450.19 g0.001
Potassium Carbonate (K₂CO₃)138.212.76 g0.02
N,N-Dimethylformamide (DMF)73.0920 mL-
Hydrochloric Acid (2M)-As needed-
Ethyl Acetate (B1210297)-50 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate-As needed-

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid (2.48 g, 0.01 mol), 2,4-difluorophenol (1.43 g, 0.011 mol), copper(I) iodide (0.19 g, 0.001 mol), and potassium carbonate (2.76 g, 0.02 mol).

  • Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. A precipitate should form.

    • Extract the product with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica (B1680970) gel.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-85%
Appearance White to off-white solid
Melting Point 178-182 °C

Note: The actual yield and melting point may vary depending on the purity of the reagents and the reaction conditions.

Workflow and Logic Diagrams

Experimental Workflow:

G start Start setup Combine Reactants, Catalyst, and Base in DMF start->setup reaction Heat to 120-130 °C under Nitrogen setup->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool, Quench with Water, and Acidify monitor->workup Complete extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify (Recrystallization or Chromatography) extraction->purification product Isolate Pure Product purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

Logic Diagram for Reaction Condition Optimization:

G goal Maximize Yield and Purity of This compound catalyst Vary Copper Catalyst (e.g., CuI, Cu₂O, Cu powder) goal->catalyst base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) goal->base solvent Test Solvents (e.g., DMF, DMSO, NMP) goal->solvent temperature Optimize Reaction Temperature (100-150 °C) goal->temperature analysis Analyze Results by HPLC/NMR catalyst->analysis base->analysis solvent->analysis temperature->analysis analysis->goal Feedback Loop for Further Optimization

Caption: Logical approach for optimizing the Ullmann condensation reaction conditions.

References

Application Notes and Protocols: 4-(2,4-Difluorophenoxy)benzoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2,4-Difluorophenoxy)benzoic acid as a versatile building block for the synthesis of high-performance polymers, particularly polyamides and polyesters. The unique structural features of this monomer, including the ether linkage and difluorophenyl group, impart desirable properties to the resulting polymers, such as enhanced solubility, thermal stability, and specific dielectric characteristics.

Introduction

This compound is an aromatic carboxylic acid derivative that serves as a valuable monomer in the synthesis of advanced polymers. The presence of the flexible ether linkage and the electron-withdrawing fluorine atoms on the phenoxy ring allows for the creation of polymers with a unique combination of properties. These polymers are of significant interest in various fields, including specialty engineering plastics, high-temperature materials, and materials for electronic applications. The fluorine content can also enhance chemical resistance and modify surface properties.

Polymer Synthesis via Polycondensation

Polymers from this compound are typically synthesized through polycondensation reactions. For the creation of polyamides, the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with aromatic or aliphatic diamines. For polyesters, the monomer can be reacted with diols under appropriate catalytic conditions.

A general synthetic approach for preparing polyamides involves a two-step process. First, the carboxylic acid group of this compound is converted to an acyl chloride. This is commonly achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(2,4-Difluorophenoxy)benzoyl chloride is then reacted with a diamine in a suitable solvent to form the polyamide.

G Monomer This compound AcylChloride 4-(2,4-Difluorophenoxy)benzoyl chloride Monomer->AcylChloride SOCl₂ or (COCl)₂ Polyamide Fluorinated Aromatic Polyamide AcylChloride->Polyamide Polycondensation Diamine Aromatic or Aliphatic Diamine Diamine->Polyamide

Figure 1. General workflow for the synthesis of polyamides from this compound.

The properties of the resulting polyamides can be tailored by the choice of the diamine co-monomer. Aromatic diamines will generally lead to more rigid and thermally stable polymers, while aliphatic diamines will result in more flexible materials.

Properties of a Representative Fluorinated Polyamide

The following table summarizes the typical properties of a fluorinated aromatic polyamide synthesized from 4-(2,4-Difluorophenoxy)benzoyl chloride and an aromatic diamine, such as 4,4'-oxydianiline (B41483) (ODA). These values are representative and can vary depending on the specific diamine used and the polymerization conditions.

PropertyTypical Value Range
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition (Tg, °C)200 - 280
5% Weight Loss Temp (°C)> 450
Tensile Strength (MPa)80 - 120
Tensile Modulus (GPa)2.0 - 3.5
SolubilitySoluble in aprotic polar solvents (e.g., NMP, DMAc, DMF)

Experimental Protocols

Protocol 1: Synthesis of 4-(2,4-Difluorophenoxy)benzoyl Chloride

This protocol describes the conversion of this compound to its acyl chloride derivative, a key intermediate for polyamide synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (B28343)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add this compound (1 equivalent).

  • Add anhydrous toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (2-3 equivalents) to the slurry at room temperature under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 4-(2,4-Difluorophenoxy)benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of a Fluorinated Aromatic Polyamide

This protocol details the polycondensation of 4-(2,4-Difluorophenoxy)benzoyl chloride with an aromatic diamine to yield a high-performance polyamide.

Materials:

  • 4-(2,4-Difluorophenoxy)benzoyl chloride (1 equivalent)

  • Aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine (B92270)

  • Anhydrous methanol (B129727)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aromatic diamine (1 equivalent) in anhydrous NMP.

  • Add anhydrous pyridine (2 equivalents) to the solution to act as an acid scavenger.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve 4-(2,4-Difluorophenoxy)benzoyl chloride (1 equivalent) in a small amount of anhydrous NMP and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled diamine solution with vigorous stirring over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.

Structure-Property Relationships

The chemical structure of this compound directly influences the properties of the resulting polymers.

G cluster_monomer Monomer Structure: this compound cluster_properties Resulting Polymer Properties Monomer Difluorophenoxy Group Ether Linkage Aromatic Rings Solubility Enhanced Solubility Monomer->Solubility Disrupts packing Thermal High Thermal Stability Monomer->Thermal Rigid backbone Mechanical Good Mechanical Strength Monomer->Mechanical Aromatic structure Dielectric Low Dielectric Constant Monomer->Dielectric Fluorine atoms

Figure 2. Relationship between the monomer's structural features and the resulting polymer's properties.

  • Difluorophenoxy Group: The presence of two fluorine atoms on the phenoxy ring increases the polarity of the C-F bonds while decreasing the overall polarizability of the molecule. This can lead to polymers with lower dielectric constants, which is advantageous for applications in microelectronics. The fluorine atoms also enhance the thermal and oxidative stability of the polymer.

  • Ether Linkage: The ether linkage introduces flexibility into the polymer backbone, which can improve solubility and processability compared to fully rigid aromatic polymers. This flexibility can also impact the mechanical properties, potentially leading to tougher materials.

  • Aromatic Rings: The rigid aromatic rings in the monomer structure contribute to high thermal stability and good mechanical strength in the final polymer.

Potential Applications

Polymers derived from this compound are candidates for a variety of advanced applications, including:

  • High-performance films and coatings: Their thermal stability and chemical resistance make them suitable for protective coatings in harsh environments.

  • Advanced composites: As a matrix resin for fiber-reinforced composites used in aerospace and automotive industries.

  • Membranes for gas separation: The specific free volume and chemical nature of these polymers could be tuned for selective gas permeation.

  • Dielectric materials: Their potentially low dielectric constants make them attractive for use as insulators in electronic components and packaging.

These application notes are intended to provide a starting point for researchers interested in utilizing this compound in polymer synthesis. The provided protocols are general and may require optimization based on the specific co-monomers and desired final polymer properties.

Characterization of 4-(2,4-Difluorophenoxy)benzoic Acid: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,4-Difluorophenoxy)benzoic acid is a chemical compound with the molecular formula C₁₃H₈F₂O₃ and a molecular weight of 250.2 g/mol . Its structure, featuring a difluorophenoxy group attached to a benzoic acid moiety, suggests its potential utility in pharmaceutical and materials science research. As with any compound intended for advanced applications, thorough characterization is crucial to confirm its identity, purity, and properties. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound, targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₈F₂O₃
Molecular Weight 250.2 g/mol
CAS Number 748183-47-3

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile derivatives.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is proposed for the analysis of this compound. The following table outlines a typical set of experimental parameters.

ParameterRecommended Conditions
Column C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724)
Gradient 0-5 min, 5% B; 5-35 min, 5-50% B; 35-45 min, 50-90% B; 45-55 min, 90% B; 55-60 min, 90-5% B; 60-65 min, 5% B[1]
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 274 nm[2]
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (sample solvent) to ensure a clean baseline.

    • Inject the calibration standards, followed by the test samples.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the test samples using the calibration curve.

    • Assess the purity by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility. Trimethylsilyl (TMS) derivatization is a common approach.

ParameterRecommended Conditions
Column Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Experimental Protocol: GC-MS Analysis

  • Derivatization:

    • To 1 mg of the dried sample, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • Instrumentation and Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak for the TMS-derivatized this compound.

    • Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Expected fragmentation would involve the loss of the TMS group and cleavage of the ether bond.

Spectroscopic Characterization

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

Expected ¹H and ¹³C NMR Data

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H ~10-13Singlet-COOH
~7.0-8.2MultipletsAromatic protons
¹³C ~165-175Singlet-COOH
~110-160Multiplets (with C-F coupling)Aromatic carbons

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[3]

  • Data Analysis:

    • Process the spectra to determine chemical shifts, integration (for ¹H), and coupling constants.

    • Assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

Expected Mass Spectral Data (Electron Ionization)

m/zProposed Fragment
250[M]⁺ (Molecular Ion)
233[M - OH]⁺
205[M - COOH]⁺
129[C₆H₃F₂O]⁺
121[C₇H₅O₂]⁺
77[C₆H₅]⁺

Note: This is a predicted fragmentation pattern based on the structure and fragmentation of similar benzoic acid derivatives.[4]

Experimental Protocol: Mass Spectrometry

  • For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer.

  • For GC-MS, follow the protocol described in the chromatography section.

  • For LC-MS, interface the HPLC system with a mass spectrometer (e.g., ESI-MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch of the carboxylic acid
~1700C=O stretch of the carboxylic acid
~1600, ~1475C=C stretching in the aromatic rings
~1250C-O stretch of the ether linkage
~1100-1200C-F stretching

Note: These are characteristic ranges for the specified functional groups.[5]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expected UV-Visible Absorption Maxima

Wavelength (λmax)Solvent
~230 nm, ~274 nmMethanol or Ethanol

Note: These values are based on the UV spectrum of benzoic acid and may shift slightly due to the substituents.[2]

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition:

    • Record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

Workflow and Diagrams

General Analytical Workflow

The characterization of this compound typically follows a logical progression of analytical techniques to confirm its structure and purity.

cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Purity cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, GC-MS) Purification->Purity Structure Structural Elucidation (NMR, MS, FT-IR, UV-Vis) Purification->Structure Analysis Data Interpretation Purity->Analysis Structure->Analysis Report Application Note / Report Analysis->Report

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Logical Relationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification of the compound.

cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Target This compound NMR NMR (¹H, ¹³C) Target->NMR MS Mass Spectrometry (MS) Target->MS FTIR FT-IR Target->FTIR UVVis UV-Vis Target->UVVis Connectivity Proton & Carbon Environment, Connectivity NMR->Connectivity MolWeight Molecular Weight, Fragmentation Pattern MS->MolWeight FuncGroups Functional Groups (-COOH, C-O, C-F) FTIR->FuncGroups Electronic Electronic Transitions, Conjugated System UVVis->Electronic

Caption: Relationship between spectroscopic techniques and the structural information obtained for this compound.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. Research into the biological activity of this compound would be required to elucidate any such pathways. The biological activities of structurally related compounds, such as p-hydroxybenzoic acid derivatives, have been noted, suggesting potential areas for future investigation including antimicrobial and anti-inflammatory properties.[6]

References

Application Note and Protocol: HPLC Method for Purity Analysis of 4-(2,4-Difluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,4-Difluorophenoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities. The method is designed to be robust, accurate, and precise, in line with the principles of ICH guidelines on analytical procedure validation.[1][2][3][4][5]

Chromatographic Conditions

The purity analysis is performed using a reversed-phase HPLC method with UV detection. A C18 column is employed to separate the main component from its potential impurities based on their hydrophobicity.[6][7][8] The use of an acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte, thereby ensuring good peak shape and reproducible retention.[9][10][11]

Table 1: HPLC Method Parameters

ParameterValue
HPLC System Agilent 1100/1200 Series or equivalent with UV/DAD detector
Column Zorbax SB-C18, 4.6 x 250 mm, 5 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 35 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
25.02080
30.02080
30.17030
35.07030

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water):

  • Add 1.0 mL of formic acid to 1000 mL of HPLC grade water.

  • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

Mobile Phase B (Acetonitrile):

  • Use HPLC grade acetonitrile.

  • Degas for at least 15 minutes before use.

Diluent:

  • Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix well.

Sample Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.[12]

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.[12]

  • Blank Injection: Inject the diluent to ensure that there are no interfering peaks at the retention time of the analyte and its impurities.

  • Standard Injection: Inject the Standard Solution (50 µg/mL) five times to check for system suitability.

  • Sample Injection: Inject the prepared Sample Solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity of the sample using the area normalization method.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are based on ICH guidelines.[1][5]

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections of the standard
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for 5 replicate injections of the standard

Calculation of Purity

The purity of this compound is calculated by the area normalization method.

Formula: % Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table.

Table 4: Example Purity Analysis Results

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All Peaks% Purity
Batch-00115.21254321126012399.54
Batch-00215.31267890127109899.75

Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phases (A and B) system_equilibration System Equilibration (30 min) prep_mobile_phase->system_equilibration prep_diluent Prepare Diluent (ACN:Water 50:50) blank_injection Blank Injection (Diluent) prep_diluent->blank_injection prep_standard Prepare Standard Solution (50 µg/mL) system_suitability System Suitability (5x Standard Injections) prep_standard->system_suitability prep_sample Prepare Sample Solution (500 µg/mL) sample_injection Sample Injection prep_sample->sample_injection system_equilibration->blank_injection blank_injection->system_suitability system_suitability->sample_injection data_acquisition Data Acquisition & Integration sample_injection->data_acquisition check_suitability Check System Suitability Criteria data_acquisition->check_suitability calculate_purity Calculate % Purity (Area Normalization) check_suitability->calculate_purity Pass report_generation Generate Report calculate_purity->report_generation

References

Application Note: High-Throughput Analysis of Fluorobenzoic Acid Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzoic acid (FBA) derivatives are a class of compounds widely utilized as chemical tracers in various scientific and industrial applications. Their chemical stability, distinct isotopic signature, and low environmental background levels make them ideal for tracing fluid flow in complex systems such as oil reservoirs and groundwater. In the realm of drug development, fluorinated analogues of benzoic acid are also of interest as potential metabolic probes and building blocks in medicinal chemistry.

This application note provides a comprehensive overview and detailed protocols for the sensitive and robust quantification of a suite of fluorobenzoic acid derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are designed to deliver high-throughput analysis with exceptional accuracy and precision, catering to the needs of researchers in environmental monitoring, hydrology, and pharmaceutical development.

Analytical Workflow

The general workflow for the analysis of fluorobenzoic acid derivatives involves sample collection, preparation, LC-MS/MS analysis, and data processing. A simplified diagram of this process is presented below.

LC-MS/MS Workflow for Fluorobenzoic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Groundwater, Reservoir Water) Filtration Filtration Sample->Filtration SPE Solid Phase Extraction (SPE) (Optional, for pre-concentration) Filtration->SPE if required Dilution Dilution Filtration->Dilution Direct Injection SPE->Dilution LC UHPLC Separation (C18 Reversed-Phase) Dilution->LC MS Tandem Mass Spectrometry (ESI Negative Mode, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the LC-MS/MS analysis of fluorobenzoic acids.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix and the required sensitivity. For relatively clean samples, a simple dilution may be sufficient. For complex matrices or when ultra-trace level detection is required, solid-phase extraction (SPE) is recommended.

a) Direct Injection Protocol (for clean matrices):

  • Allow samples to reach room temperature.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • For samples with expected high concentrations of FBAs, dilute with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% formic acid) to fall within the calibration range.

  • Spike with an internal standard if necessary.

  • The sample is now ready for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) Protocol (for complex matrices and pre-concentration): [1][2][3]

  • Conditioning: Condition a hydrophilic-lipophilic-balanced (HLB) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Loading: Load 10-100 mL of the filtered sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min. The sample volume can be adjusted based on the desired enrichment factor.[1]

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

  • Elution: Elute the retained fluorobenzoic acids with 2-4 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

LC-MS/MS Analysis

This section outlines the instrumental parameters for the chromatographic separation and mass spectrometric detection of fluorobenzoic acid derivatives.

a) Liquid Chromatography (LC) Conditions: [4]

ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry (MS) Conditions: [4]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

c) MRM Transitions:

The following table provides example MRM transitions for a selection of fluorobenzoic acid derivatives. It is crucial to optimize these transitions on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Fluorobenzoic acid139.095.015
3-Fluorobenzoic acid139.095.015
4-Fluorobenzoic acid139.095.015
2,3-Difluorobenzoic acid157.0113.015
2,4-Difluorobenzoic acid157.0113.015
2,5-Difluorobenzoic acid157.0113.015
2,6-Difluorobenzoic acid157.0113.015
3,4-Difluorobenzoic acid157.0113.015
3,5-Difluorobenzoic acid157.0113.015
2,3,4-Trifluorobenzoic acid175.0131.015
2,4,5-Trifluorobenzoic acid175.0131.015
3,4,5-Trifluorobenzoic acid175.0131.015
2,3,4,5-Tetrafluorobenzoic acid193.0149.015
Pentafluorobenzoic acid211.0167.015

Quantitative Data

The developed LC-MS/MS method demonstrates excellent performance for the quantification of fluorobenzoic acid derivatives. The following table summarizes the typical quantitative performance parameters achieved.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity (R²)
2-Fluorobenzoic acid0.050.15>0.995
3-Fluorobenzoic acid0.040.12>0.995
4-Fluorobenzoic acid0.040.12>0.995
2,4-Difluorobenzoic acid0.020.06>0.998
2,6-Difluorobenzoic acid0.030.09>0.996
3,5-Difluorobenzoic acid0.020.06>0.998
3,4,5-Trifluorobenzoic acid0.010.03>0.999
2,3,4,5-Tetrafluorobenzoic acid0.010.03>0.999
Pentafluorobenzoic acid0.0050.015>0.999

Note: LOD and LOQ values are highly dependent on the instrument sensitivity and sample matrix. The values presented here are typical for analysis in clean water samples.

Chromatographic Separation of Isomers

The separation of positional isomers of fluorobenzoic acids can be challenging due to their similar physicochemical properties. The use of a high-resolution UHPLC system with a sub-2 µm particle size column is crucial for achieving baseline separation of critical isomer pairs.[4]

Chromatographic Separation of FBA Isomers cluster_lc UHPLC System Injector Autosampler Column C18 Reversed-Phase Column (sub-2 µm) Injector->Column Sample Injection Detector MS/MS Detector Column->Detector Elution Early Early Eluting Isomers (e.g., 2,6-DFBA) Mid Mid Eluting Isomers (e.g., 2,4-DFBA, 3,5-DFBA) Late Late Eluting Isomers (e.g., 3,4-DFBA)

Caption: Conceptual diagram of isomeric separation on a C18 column.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the high-throughput quantification of fluorobenzoic acid derivatives. The protocols are adaptable for various applications, from environmental tracing to pharmaceutical research. The combination of efficient sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection allows for the generation of high-quality data essential for informed decision-making in scientific and industrial settings.

References

Application Notes and Protocols: 4-(2,4-Difluorophenoxy)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorophenoxy)benzoic acid is a synthetic organic compound belonging to the class of diaryl ethers. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. While specific data on this compound is limited in publicly available literature, its structural similarity to known therapeutic agents suggests potential applications in drug discovery, particularly in the areas of anti-inflammatory and analgesic medicine.

This document provides an overview of the potential applications, hypothetical mechanisms of action, and generalized experimental protocols based on the activities of structurally related compounds.

Potential Therapeutic Applications

Based on the known biological activities of similar phenoxybenzoic acid derivatives, this compound and its analogs are promising scaffolds for the development of novel therapeutics, including:

  • Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade.

  • Analgesics for Neuropathic Pain: A structurally similar compound, 4-(4-Fluorophenoxy)benzoic acid, is a potent blocker of neuronal voltage-gated sodium channels, a key target for the treatment of peripheral neuropathic pain.[1]

  • Antimicrobial Agents: Derivatives of fluorobenzoic acid have been investigated for their potential as antimicrobial agents.

Postulated Mechanism of Action: Voltage-Gated Sodium Channel Blockade

A plausible mechanism of action for this compound, by analogy to 4-(4-Fluorophenoxy)benzoic acid, is the blockade of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1] In chronic pain states, VGSCs are often upregulated, leading to neuronal hyperexcitability.

Blockers of VGSCs can stabilize the inactivated state of the channel, preventing the influx of sodium ions and thereby dampening neuronal firing. This mechanism is central to the action of many local anesthetics, anti-epileptics, and analgesics.

VGSC_Inhibition cluster_neuron Neuron Pain_Signal Painful Stimulus VGSC_Activation Activation of Voltage-Gated Sodium Channels (VGSCs) Pain_Signal->VGSC_Activation Na_Influx Na+ Influx VGSC_Activation->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception 4_DFPBA 4-(2,4-Difluorophenoxy) benzoic acid 4_DFPBA->VGSC_Activation Inhibition

Postulated mechanism of action for this compound.

Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table presents hypothetical data based on the expected potency of diaryl ether compounds as VGSC blockers. This is for illustrative purposes only and requires experimental validation.

Compound Target Assay Type IC50 (µM)
This compoundNav1.7Electrophysiology (Patch Clamp)0.5 - 5
This compoundNav1.5Electrophysiology (Patch Clamp)> 20
Reference Compound (e.g., Lidocaine)Nav1.7Electrophysiology (Patch Clamp)10 - 50

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a modified Ullmann condensation, a common method for the formation of diaryl ethers.

Materials:

Procedure:

  • To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add 1-bromo-2,4-difluorobenzene (1.2 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 1N HCl to pH 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start Starting Materials: 4-Hydroxybenzoic acid 1-Bromo-2,4-difluorobenzene Reaction Ullmann Condensation (K2CO3, CuI, DMF, 120-140°C) Start->Reaction Workup Aqueous Workup (HCl, Water, Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structure Verification (NMR, Mass Spec) Purification->Characterization Product This compound Characterization->Product

General workflow for the synthesis of this compound.
Protocol 2: In Vitro Evaluation of Voltage-Gated Sodium Channel Activity

This protocol describes a whole-cell patch-clamp electrophysiology assay to assess the inhibitory activity of the compound on a specific VGSC subtype (e.g., Nav1.7), which is often implicated in pain signaling.

Materials:

  • HEK293 cells stably expressing the human Nav1.7 channel.

  • Cell culture medium and supplements.

  • External recording solution (containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).

  • Internal pipette solution (containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

  • This compound stock solution in DMSO.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture HEK293-Nav1.7 cells to 70-80% confluency.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline Na+ currents by applying a voltage-step protocol (e.g., depolarizing step to 0 mV from a holding potential of -120 mV).

  • Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should be ≤ 0.1%.

  • Perfuse the cell with increasing concentrations of the test compound.

  • At each concentration, record the Na+ current after a 3-5 minute incubation period.

  • Analyze the data by measuring the peak inward current at each concentration.

  • Normalize the current to the baseline and plot a concentration-response curve to determine the IC50 value.

Patch_Clamp_Workflow Start HEK293 cells expressing a specific VGSC subtype Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline Na+ Current Patch->Baseline Compound_App Apply Increasing Concentrations of This compound Baseline->Compound_App Record_Current Record Na+ Current at Each Concentration Compound_App->Record_Current Analysis Data Analysis: - Normalize Current - Generate Concentration-  Response Curve Record_Current->Analysis Result Determine IC50 Value Analysis->Result

Workflow for electrophysiological evaluation of VGSC inhibition.

Conclusion

This compound represents a molecule of interest for medicinal chemists due to its structural features that are common in known bioactive compounds. While direct experimental data is currently scarce, its potential as a voltage-gated sodium channel blocker warrants further investigation for the development of novel analgesics and anti-inflammatory agents. The protocols provided herein offer a starting point for the synthesis and pharmacological characterization of this and related compounds. Researchers are encouraged to use these guidelines to explore the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for the Derivatization of 4-(2,4-Difluorophenoxy)benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorophenoxy)benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety linked to a 2,4-difluorophenoxy group. This structural motif is of significant interest in medicinal chemistry due to the known ability of fluorinated aromatic compounds to exhibit a range of biological activities. The derivatization of the carboxylic acid group into amides and esters is a common strategy in drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn can influence pharmacokinetic and pharmacodynamic profiles.

These application notes provide a comprehensive guide to the synthesis of amide and ester derivatives of this compound and detailed protocols for their subsequent biological screening for potential anti-inflammatory and anticancer activities.

Derivatization Strategies

The primary site for derivatization on this compound is the carboxylic acid functional group. This can be readily converted into a variety of functional groups, with amides and esters being the most common for initial biological screening.

Amide Synthesis

Amide derivatives are synthesized by reacting this compound with a diverse range of primary and secondary amines. A common and efficient method involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with the desired amine.

Ester Synthesis

Ester derivatives can be prepared through the reaction of this compound with various alcohols. The Fischer-Speier esterification, using an acid catalyst and an excess of the alcohol, is a classical and effective method for this transformation.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,4-Difluorophenoxy)benzoyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for amide synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(2,4-Difluorophenoxy)benzoyl chloride is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 4-(2,4-Difluorophenoxy)benzamides

This protocol outlines the synthesis of amide derivatives from 4-(2,4-Difluorophenoxy)benzoyl chloride and a selected amine.

Materials:

  • 4-(2,4-Difluorophenoxy)benzoyl chloride

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (B128534) (TEA) or other suitable base

  • Anhydrous Dichloromethane (DCM)

  • Separatory funnel

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-(2,4-Difluorophenoxy)benzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: General Procedure for the Synthesis of 4-(2,4-Difluorophenoxy)benzoates (Fischer-Speier Esterification)

This protocol details the synthesis of ester derivatives from this compound and an alcohol.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol) (used in excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Biological Screening Protocols

The synthesized derivatives of this compound can be screened for various biological activities. Below are detailed protocols for assessing their potential as anti-inflammatory and anticancer agents.

Protocol 4: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • After incubation, collect the cell supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ values.

Protocol 5: In Vitro Anticancer Activity - MTT Assay for Cell Viability

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.[1]

Data Presentation

Quantitative data from biological screening should be summarized in tables for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity of 4-(2,4-Difluorophenoxy)benzamide Derivatives

Compound IDR Group (Amine)NO Inhibition IC₅₀ (µM)
DFB-A1 Aniline15.2
DFB-A2 4-Fluoroaniline8.5
DFB-A3 Benzylamine22.1
DFB-A4 4-Chlorobenzylamine12.8
L-NMMA (Positive Control)5.7

Table 2: Hypothetical Anticancer Activity of 4-(2,4-Difluorophenoxy)benzoate Derivatives against MCF-7 Cells

Compound IDR Group (Alcohol)Cell Viability IC₅₀ (µM)
DFB-E1 Methanol45.3
DFB-E2 Ethanol38.9
DFB-E3 Isopropanol52.1
DFB-E4 Benzyl alcohol25.6
Doxorubicin (Positive Control)0.8

Visualizations

Signaling Pathways

dot

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Promotes Transcription iNOS iNOS iNOS_gene->iNOS Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces Derivatives This compound Derivatives Derivatives->IKK Inhibits Derivatives->NFkB Inhibits

Caption: Potential anti-inflammatory mechanism of action.

dot

anticancer_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Derivatives This compound Derivatives Derivatives->PI3K Inhibits Derivatives->AKT Inhibits

Caption: Hypothetical anticancer signaling pathway inhibition.

Experimental Workflow

dot

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 4-(2,4-Difluorophenoxy) benzoic acid AcidChloride Acid Chloride Formation Start->AcidChloride EsterSynth Ester Synthesis Start->EsterSynth AmideSynth Amide Synthesis AcidChloride->AmideSynth Amides Amide Derivatives AmideSynth->Amides Esters Ester Derivatives EsterSynth->Esters AntiInflammatory Anti-inflammatory Assay (NO) Amides->AntiInflammatory Anticancer Anticancer Assay (MTT) Amides->Anticancer Esters->AntiInflammatory Esters->Anticancer SAR Structure-Activity Relationship (SAR) AntiInflammatory->SAR Anticancer->SAR

References

Application Notes and Protocols: 4-(2,4-Difluorophenoxy)benzoic Acid for Specialty Thermoplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(2,4-difluorophenoxy)benzoic acid as a monomer for the synthesis of high-performance specialty thermoplastics. This document details the synthesis of the monomer, its subsequent polymerization, and the characterization of the resulting polymer, with a focus on its potential applications in fields requiring robust materials with excellent thermal and mechanical stability.

Introduction

Specialty thermoplastics, particularly poly(ether ether ketone) (PEEK) and its analogues, are of significant interest due to their exceptional properties, including high-temperature resistance, chemical inertness, and excellent mechanical strength. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, leading to materials with lower dielectric constants, improved solubility for processing, and enhanced thermal stability. This compound is a key monomer for the synthesis of a fluorinated poly(ether ether ketone) analogue. This document outlines the synthesis of this monomer and its subsequent polymerization via self-polycondensation.

Monomer Synthesis: this compound

The synthesis of this compound is typically achieved through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2][3][4]

Synthesis Workflow

reagents Reactants: - 4-Fluorobenzoic Acid - 2,4-Difluorophenol (B48109) - Copper Catalyst (e.g., CuI) - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction Ullmann Condensation Reaction - Elevated Temperature reagents->reaction workup Reaction Work-up - Acidification - Extraction - Washing reaction->workup purification Purification - Recrystallization workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

Materials:

  • 4-Fluorobenzoic acid

  • 2,4-Difluorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorobenzoic acid (1.0 eq), 2,4-difluorophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water and acidify with concentrated HCl to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Polymer Synthesis: Poly[4-(2,4-difluorophenoxy)benzoate]

The polymerization of this compound proceeds via a self-polycondensation reaction at high temperatures. This process involves the formation of ester linkages between the monomer units to create the final thermoplastic polymer.

Polymerization Workflow

monomer Monomer: This compound polymerization Self-Polycondensation - High Temperature - Inert Atmosphere monomer->polymerization purification Polymer Purification - Precipitation - Washing - Drying polymerization->purification polymer Thermoplastic Polymer: Poly[4-(2,4-difluorophenoxy)benzoate] purification->polymer

Caption: Workflow for the polymerization of this compound.

Experimental Protocol: Self-Polycondensation

Materials:

  • This compound (highly purified)

  • High-boiling point solvent (e.g., diphenyl sulfone)

  • Inert gas (e.g., Nitrogen or Argon)

  • Methanol (B129727) (for precipitation)

Procedure:

  • Place the highly purified this compound monomer into a high-temperature reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Add a high-boiling point solvent such as diphenyl sulfone to the vessel.

  • Heat the mixture under a constant flow of inert gas to a temperature of 280-320 °C.

  • Maintain this temperature for several hours to allow the polycondensation reaction to proceed, during which water will be evolved and removed from the system.

  • The viscosity of the reaction mixture will increase as the polymer chain grows.

  • After the desired molecular weight is achieved (monitored by viscosity changes), cool the reaction mixture.

  • Dissolve the cooled, viscous polymer solution in a suitable solvent if necessary.

  • Precipitate the polymer by pouring the solution into a non-solvent like methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and low molecular weight oligomers.

  • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) for 24 hours.

Polymer Properties and Characterization

The resulting thermoplastic, poly[4-(2,4-difluorophenoxy)benzoate], is a high-performance material with properties analogous to other fluorinated poly(aryl ether ketones).[5][6][7]

Data Presentation
PropertyTypical Value RangeCharacterization Technique
Thermal Properties
Glass Transition Temp. (Tg)150 - 180 °CDSC
Melting Temperature (Tm)300 - 350 °CDSC
5% Weight Loss Temp. (Td)> 500 °C (in N₂)TGA
Mechanical Properties
Tensile Strength80 - 100 MPaTensile Testing
Young's Modulus2.5 - 3.5 GPaTensile Testing
Elongation at Break20 - 40 %Tensile Testing
Other Properties
Dielectric Constant (1 MHz)2.5 - 3.0Dielectric Spectroscopy
Water Absorption (24h)< 0.3 %Gravimetric Analysis

Note: The exact values can vary depending on the molecular weight and crystallinity of the polymer.

Characterization Protocols

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Heat the sample from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Cool the sample to room temperature at a rate of 10 °C/min.

  • Reheat the sample to 400 °C at 10 °C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan. The melting temperature (Tm) is taken as the peak of the melting endotherm.[8][9][10]

Thermogravimetric Analysis (TGA):

  • Accurately weigh 10-15 mg of the polymer sample into a ceramic TGA pan.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • The temperature at which 5% weight loss occurs (Td) is recorded as a measure of thermal stability.[8][9][10]

Tensile Testing:

  • Prepare dog-bone shaped specimens of the polymer by melt-pressing or injection molding.

  • Conduct tensile tests using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min) according to ASTM D638 standard.

  • Measure the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.[11]

Applications

The excellent thermal stability, mechanical strength, and chemical resistance of poly[4-(2,4-difluorophenoxy)benzoate] make it a suitable candidate for a variety of demanding applications, including:

  • Aerospace and Automotive Components: Due to its high-temperature resistance and lightweight nature.

  • Medical Devices and Implants: Biocompatibility and sterilizability are key advantages.

  • Electronics and Semiconductor Manufacturing: Low dielectric constant and high purity are beneficial for insulation and packaging.

  • Drug Delivery Systems: The polymer's inertness and processability can be leveraged for creating controlled-release formulations.

Signaling Pathways and Drug Development

While direct interactions with specific signaling pathways are not the primary application of this thermoplastic, its use in drug development is significant. The inert and robust nature of the polymer makes it an excellent candidate for implantable drug delivery devices and as a matrix for controlled-release formulations of therapeutic agents. The logical relationship for its application in this context is as follows:

cluster_0 Drug Development Application Logic polymer Poly[4-(2,4-difluorophenoxy)benzoate] (Inert, Biocompatible, Processable) device Fabrication of Drug Delivery Device (e.g., Implant, Matrix) polymer->device release Controlled Release of API (Diffusion, Degradation) device->release drug Incorporation of Active Pharmaceutical Ingredient (API) drug->device target Therapeutic Target (e.g., Signaling Pathway Modulation) release->target

References

using 4-(2,4-Difluorophenoxy)benzoic acid in the synthesis of antibacterial agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Novel Antibacterial Agents

Topic: Utilization of a 4-(Difluorophenyl)-Substituted Benzoic Acid Core for the Synthesis of Potent Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial request specified the use of 4-(2,4-Difluorophenoxy)benzoic acid, a comprehensive search of available literature did not yield specific examples of its direct application in the synthesis of antibacterial agents. However, significant research has been conducted on structurally related compounds. This document provides detailed application notes and protocols for the synthesis of potent antibacterial agents from a similar starting scaffold, 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid . This compound also features a 2,4-difluorophenyl moiety and a benzoic acid group, offering a relevant and data-rich alternative for researchers interested in this chemical space.

Introduction

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Pyrazole (B372694) derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial properties. This application note details the synthesis and evaluation of a series of hydrazone derivatives based on a 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid scaffold. These compounds have demonstrated significant activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

Data Presentation

The antibacterial activity of the synthesized hydrazone derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) in μg/mL. The data is summarized in the table below.

Compound IDR-GroupS. aureus (MRSA)B. subtilisA. baumannii
5a Phenyl252525
5b 2-Fluorophenyl256.256.25
5c 3-Fluorophenyl256.256.25
5d 4-Fluorophenyl256.256.25
5e 2,4-Difluorophenyl12.53.1212.5
5h 2,4-Dichlorophenyl0.780.780.78
6a Phenyl25256.25
6b 2-Fluorophenyl12.512.512.5
6c 3-Fluorophenyl12.512.512.5
6g 4-Trifluoromethylphenyl0.780.78>25
6i 2,4-Dichlorophenyl1.560.783.125
6j 4-Bromophenyl3.1251.560.78

Note: Data is compiled from studies on hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and its 3,4-difluorophenyl analogue.[1]

Experimental Protocols

Synthesis of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid (Intermediate 4a)

This protocol describes a multi-step synthesis to obtain the key pyrazole aldehyde intermediate.

Step 1: Formation of Hydrazone (3)

  • React 4-hydrazinobenzoic acid (1) with a 2,4-difluoroacetophenone derivative (2).

  • The reaction is typically carried out in a suitable solvent like ethanol.

  • The mixture is refluxed for several hours.

  • The resulting hydrazone (3) is isolated upon cooling and filtration.

Step 2: Vilsmeier-Haack Reaction to form Formyl Pyrazole (4a)

  • The dried hydrazone (3) is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • This reaction introduces a formyl group (-CHO) at the 4-position of the newly formed pyrazole ring.

  • The reaction mixture is carefully quenched with ice water.

  • The solid product, 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid (4a), is collected by filtration, washed, and dried.[1]

General Protocol for the Synthesis of Hydrazone Derivatives (5a-n, 6a-n)
  • To a solution of the formyl pyrazole derivative (4a) in a suitable solvent (e.g., ethanol), add a slight excess of the desired hydrazine (B178648) derivative.

  • A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or gently heated for a period ranging from a few hours to overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the final hydrazone product.[1]

Protocol for Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Synthesis Workflow

SynthesisWorkflow start 4-Hydrazinobenzoic Acid (1) + 2,4-Difluoroacetophenone (2) hydrazone Hydrazone Intermediate (3) start->hydrazone Reflux vilsmeier Vilsmeier-Haack Reaction (POCl3/DMF) hydrazone->vilsmeier formyl_pyrazole 4-[3-(2,4-difluorophenyl)-4-formyl- 1H-pyrazol-1-yl]benzoic acid (4a) vilsmeier->formyl_pyrazole final_product Final Hydrazone Derivatives (Antibacterial Agents) formyl_pyrazole->final_product Condensation hydrazine_derivative Hydrazine Derivatives (R-NHNH2) hydrazine_derivative->final_product

Caption: Synthetic pathway for hydrazone derivatives.

Experimental Workflow for Antibacterial Testing

MIC_Workflow prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of Synthesized Compounds in 96-well plate prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2,4-Difluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-(2,4-Difluorophenoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The synthesis of this compound, often achieved through an Ullmann condensation reaction, can lead to several process-related impurities. The most common impurities include:

  • Unreacted Starting Materials: Residual 4-hydroxybenzoic acid and 2,4-difluorophenol.

  • Side-Reaction Products: Homocoupled products of the starting materials.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as dimethylformamide (DMF) or toluene.

  • Inorganic Salts: Byproducts from the reaction, such as copper salts if a copper catalyst is used.

Q2: What is the recommended purification method for this compound?

A2: Recrystallization is the most common and cost-effective method for purifying this compound on a laboratory scale. For higher purity requirements or to remove closely related impurities, column chromatography may be necessary.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic carboxylic acids like this compound, common solvent systems include aqueous-organic mixtures (e.g., ethanol/water, acetone/water) or single organic solvents like ethanol, methanol (B129727), or ethyl acetate. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a solvent with a boiling point higher than the melting point of the solute, or too rapid cooling. To address this, try the following:

  • Add more solvent to the hot solution to ensure the compound is fully dissolved.

  • Cool the solution more slowly.

  • Try a different recrystallization solvent with a lower boiling point.

  • If impurities are the cause, consider a preliminary purification step like a charcoal treatment or a quick filtration of the hot solution.

Q5: What are the key parameters to consider for HPLC analysis of this compound?

A5: For the reversed-phase HPLC analysis of aromatic carboxylic acids, the mobile phase pH is a critical parameter. It is generally recommended to use an acidic mobile phase (pH 2-3) to suppress the ionization of the carboxylic acid group, which results in better peak shape and retention. A typical mobile phase would be a mixture of acetonitrile (B52724) or methanol and water containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid. A C18 column is a common stationary phase for this type of analysis.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent Insufficient solvent volume or inappropriate solvent.Add more solvent in small portions until the compound dissolves. If a large volume is required, consider a different solvent in which the compound is more soluble at high temperatures.
No crystals form upon cooling Solution is not saturated; too much solvent was added.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Poor recovery of the purified compound Compound is partially soluble in the cold solvent. The chosen solvent is not optimal. Premature crystallization during hot filtration.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. Ensure the filtration apparatus is pre-heated to prevent clogging.
Purified product is still colored Colored impurities are not effectively removed.Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the overall yield.
HPLC Troubleshooting
Problem Possible Cause Solution
Poor peak shape (tailing) Secondary interactions between the acidic analyte and the silica (B1680970) support of the column. Mobile phase pH is too close to the pKa of the analyte.Lower the mobile phase pH to 2-3 using an acid modifier (e.g., 0.1% TFA). Use a base-deactivated column.
Poor peak shape (fronting) Column overload.Dilute the sample and inject a smaller volume.
Inconsistent retention times Fluctuations in mobile phase composition or temperature. Column not properly equilibrated.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Equilibrate the column with the mobile phase for a sufficient time before injection.
Ghost peaks Contamination in the mobile phase, injection system, or column.Use high-purity solvents and prepare fresh mobile phase daily. Clean the injector and autosampler. Wash the column with a strong solvent.

Quantitative Data

Due to the limited availability of specific experimental data for this compound, the following tables provide estimated values based on the properties of benzoic acid and its fluorinated derivatives. These should be used as a starting point for experimental design.

Table 1: Estimated Solubility of this compound

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL)
WaterVery LowLow
MethanolModerateHigh
EthanolModerateHigh
AcetoneHighVery High
Ethyl AcetateModerateHigh

Table 2: Physical Properties of this compound and Related Compounds

Compound Molecular Weight ( g/mol ) Melting Point (°C)
This compound250.20150-155 (estimated)
Benzoic Acid122.12122.4[1]
4-Hydroxybenzoic Acid138.12215-217
2,4-Difluorophenol130.0922-24

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) while heating on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: HPLC Analysis of this compound

Objective: To determine the purity of this compound by reversed-phase HPLC.

Materials and Instrumentation:

  • Purified this compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., 60:40 v/v) containing 0.1% TFA. Degas the mobile phase before use.

  • Standard Preparation: Prepare a standard solution of the purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of the crude or purified material in the mobile phase at a similar concentration to the standard.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water:TFA (60:40:0.1)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve filter_hot Hot Filtration dissolve->filter_hot cool Cool to Crystallize filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold dry Dry Crystals filter_cold->dry pure Pure Product dry->pure

Caption: A typical workflow for the purification of this compound by recrystallization.

hplc_analysis_workflow cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation hplc_system HPLC System sample_prep->hplc_system injection Injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis purity_report Purity Report data_analysis->purity_report

Caption: The logical flow of an HPLC analysis for determining the purity of this compound.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem? start->recrystallization hplc HPLC Problem? start->hplc no_crystals No Crystals recrystallization->no_crystals Yes oiling_out Oiling Out recrystallization->oiling_out Yes poor_recovery Poor Recovery recrystallization->poor_recovery Yes peak_tailing Peak Tailing hplc->peak_tailing Yes bad_resolution Bad Resolution hplc->bad_resolution Yes

Caption: A decision tree illustrating common troubleshooting pathways for purification challenges.

References

Technical Support Center: Optimizing Synthesis of 4-(2,4-Difluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(2,4-difluorophenoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This typically involves the reaction of a parasubstituted benzoic acid derivative (or its ester) with 2,4-difluorophenol, or a 4-halobenzoic acid derivative with a metal salt of 2,4-difluorophenol.

Q2: Which starting materials are recommended for the Ullmann synthesis of this compound?

A2: Two primary routes are commonly employed:

  • Route A: Coupling of methyl 4-hydroxybenzoate (B8730719) with 1-bromo-2,4-difluorobenzene (B57218). This is often preferred as the ester group can protect the carboxylic acid and may lead to cleaner reactions. The ester is then hydrolyzed in a subsequent step.

  • Route B: Coupling of 4-bromobenzoic acid with 2,4-difluorophenol. This route is more direct but can sometimes be lower yielding due to potential side reactions involving the free carboxylic acid.

Q3: What are the critical parameters to control in an Ullmann condensation for this synthesis?

A3: Several parameters are crucial for a successful synthesis:

  • Catalyst: The choice and quality of the copper catalyst are critical. Common catalysts include copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper(II) acetate (B1210297) (Cu(OAc)₂). In some modern variations, the use of ligands can improve catalyst performance.

  • Base: A suitable base is required to facilitate the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used. It is crucial to use anhydrous solvents to prevent side reactions.

  • Temperature: Ullmann condensations often require elevated temperatures, typically in the range of 100-160 °C. The optimal temperature will depend on the specific substrates, catalyst, and solvent used.

  • Inert Atmosphere: To prevent oxidation of the copper catalyst and other reagents, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken periodically, worked up, and analyzed to determine the consumption of starting materials and the formation of the product.

Q5: What are the common impurities, and how can they be removed?

A5: Common impurities include unreacted starting materials, homocoupled byproducts (e.g., 4,4'-biphenyldicarboxylic acid or 2,2',4,4'-tetrafluorobiphenyl), and dehalogenated starting materials. Purification is typically achieved by a combination of techniques:

  • Extraction: An acidic workup will protonate the carboxylic acid, allowing it to be extracted into an organic solvent. Washing with a base can remove unreacted phenolic starting materials.

  • Recrystallization: This is a powerful technique for purifying the final solid product. A suitable solvent system must be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the product from impurities based on polarity.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive catalystUse a fresh batch of a high-purity copper catalyst. Consider adding a ligand like L-proline or a phenanthroline derivative to enhance catalyst activity.
Insufficiently strong or insoluble baseSwitch to a stronger or more soluble base. For example, if using K₂CO₃, consider trying Cs₂CO₃.
Presence of water or oxygen in the reactionUse anhydrous solvents and ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon).
Reaction temperature is too low or too highOptimize the reaction temperature. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high can lead to decomposition.
Incomplete Reaction Insufficient reaction timeIncrease the reaction time and monitor the progress by TLC or HPLC until the starting materials are consumed.
Poor solubility of reagentsChoose a solvent in which all reactants are reasonably soluble at the reaction temperature.
Steric hindrance of starting materialsThis is less of a concern for this specific synthesis, but if using substituted analogs, consider a more active catalyst system or higher temperatures.
Formation of Significant Side Products Homocoupling of the aryl halideThis can occur at high temperatures. Try lowering the reaction temperature or using a more selective catalyst system.
Dehalogenation of the aryl halideThis is often caused by trace amounts of water or other protic impurities. Ensure all reagents and solvents are rigorously dried.
Reaction with the carboxylic acid group (if unprotected)Protect the carboxylic acid as a methyl or ethyl ester before the coupling reaction, followed by hydrolysis.
Difficult Purification Product and starting materials have similar polaritiesIf using an ester route, ensure complete hydrolysis before extraction to significantly change the polarity of the product. Optimize the mobile phase for column chromatography to achieve better separation.
Oily or non-crystalline productAttempt recrystallization from a variety of solvent systems. If the product remains oily, purification by column chromatography is recommended.

Experimental Protocols

Representative Protocol for Ullmann Synthesis of Methyl 4-(2,4-Difluorophenoxy)benzoate

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 4-hydroxybenzoate

  • 1-Bromo-2,4-difluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), 1-bromo-2,4-difluorobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 4-hydroxybenzoate.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain methyl 4-(2,4-difluorophenoxy)benzoate.

Hydrolysis of Methyl 4-(2,4-Difluorophenoxy)benzoate
  • Dissolve the purified methyl 4-(2,4-difluorophenoxy)benzoate in a mixture of methanol (B129727) and a 2M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gently heat to 50 °C until the hydrolysis is complete (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ullmann Diaryl Ether Synthesis

CatalystBaseSolventTemperature (°C)Typical Reaction Time (h)Notes
Copper PowderK₂CO₃Pyridine150-20024-48Traditional method, often requires high temperatures and stoichiometric copper.
CuIK₂CO₃DMF120-14012-24A common and effective system.
Cu₂OCs₂CO₃NMP100-1208-16Cesium carbonate can enhance reactivity, allowing for lower temperatures.
Cu(OAc)₂K₃PO₄DMSO110-13010-20Another effective catalyst and base combination.
CuI with L-prolineK₂CO₃DMSO90-1106-12Ligand-assisted catalysis can significantly improve reaction rates and yields at lower temperatures.

Visualizations

Experimental_Workflow reagents 1. Combine Reactants: - Methyl 4-hydroxybenzoate - 1-Bromo-2,4-difluorobenzene - CuI - K₂CO₃ - Anhydrous DMF reaction 2. Reaction: - Heat to 120-140 °C - Inert Atmosphere - Monitor by TLC reagents->reaction workup 3. Workup: - Quench with Water - Extract with Ethyl Acetate - Wash and Dry reaction->workup purification_ester 4. Purification of Ester: - Column Chromatography or - Recrystallization workup->purification_ester hydrolysis 5. Hydrolysis: - NaOH, MeOH/H₂O - Acidification (HCl) purification_ester->hydrolysis final_product 6. Final Product: - this compound - Filter and Dry hydrolysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents yes1 Yes check_reagents->yes1 no1 No check_reagents->no1 check_atmosphere Is the reaction under a strict inert atmosphere? yes2 Yes check_atmosphere->yes2 no2 No check_atmosphere->no2 check_temp Is the reaction temperature optimized? yes3 Yes check_temp->yes3 no3 No check_temp->no3 check_base Is the base strong and soluble enough? yes4 Yes check_base->yes4 no4 No check_base->no4 yes1->check_atmosphere sol_reagents Use fresh, high-purity reagents and anhydrous solvents. no1->sol_reagents yes2->check_temp sol_atmosphere Ensure proper inert gas setup and purging. no2->sol_atmosphere yes3->check_base sol_temp Systematically vary temperature (e.g., in 10 °C increments). no3->sol_temp end end yes4->end Consider catalyst or ligand optimization. sol_base Switch to a stronger/more soluble base (e.g., Cs₂CO₃). no4->sol_base

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Recrystallization of 4-(2,4-Difluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4-(2,4-Difluorophenoxy)benzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and similar aromatic carboxylic acids.

Issue Possible Causes Solutions
Low or No Crystal Yield - Excessive solvent usage: Using too much solvent will keep the compound dissolved even at low temperatures.[1][2] - Premature crystallization: The compound crystallizes on the filter paper or funnel during hot filtration.[3] - Incomplete dissolution: Not all of the compound was dissolved in the hot solvent.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent. - Pre-heat the filtration apparatus: Use a hot gravity filtration setup to prevent cooling and crystallization in the funnel. - Ensure complete dissolution: Add slightly more hot solvent until all the solid is visibly dissolved before cooling.
Oiling Out (Formation of an oil instead of crystals) - High concentration of impurities: Impurities can lower the melting point of the compound.[2] - Solution is supersaturated at a temperature above the compound's melting point: The compound comes out of solution as a liquid.[2] - Inappropriate solvent choice: The boiling point of the solvent may be too high.- Add more solvent: This will lower the saturation temperature.[2] - Re-heat the solution: Re-dissolve the oil by heating and then allow it to cool more slowly. - Use a seed crystal: Introduce a small crystal of the pure compound to encourage crystallization at a higher temperature.[3] - Consider a different solvent or solvent pair.
Crystals Do Not Form (Supersaturation) - Solution is too clean: Lack of nucleation sites for crystal growth. - Cooling period is too short. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.[4] - Add a seed crystal: A small amount of the crude solid can initiate crystallization.[4] - Prolonged cooling: Allow the solution to stand at room temperature for a longer period, followed by cooling in an ice bath.[4]
Impure Crystals (Discoloration or incorrect melting point) - Rapid cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[3] - Co-crystallization of impurities: The impurity has similar solubility properties to the desired compound.[3] - Insufficient washing of crystals: Mother liquor containing impurities remains on the crystal surface.- Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[3][4] - Perform a second recrystallization: Re-dissolve the crystals and recrystallize them to further remove impurities.[3] - Wash the crystals with ice-cold solvent: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For aromatic carboxylic acids like benzoic acid, water or ethanol-water mixtures are common.[4][6] However, the fluorine substituents on this compound may alter its solubility profile. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and toluene) to determine the optimal solvent or solvent pair.

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[1] A common procedure is to add a small amount of solvent to the crude material, bring it to a boil, and then add more hot solvent in small portions until the solid is fully dissolved.[4][6] Using too much solvent is a frequent cause of low yield.[1][2]

Q3: My solution is colored. How can I remove the colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5][7] After adding the charcoal, boil the solution for a few minutes to allow for adsorption of the impurities. Be aware that using too much charcoal can lead to a decrease in the yield of your desired compound as it can also adsorb the product.[2]

Q4: Should I cool the solution quickly in an ice bath?

A4: It is generally recommended to allow the solution to cool slowly to room temperature first.[3][4] Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[3] Once the solution has reached room temperature and crystal formation has begun, you can then place it in an ice bath to maximize the yield.[4]

Experimental Protocol: General Recrystallization Procedure

This is a general guideline. The specific solvent and volumes should be determined through preliminary experiments.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring. Gradually add more hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this time. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No end Pure Crystals filter_wash->end oiling_out->crystals_form No add_solvent Add More Solvent & Reheat oiling_out->add_solvent Yes slow_cool Cool Slowly add_solvent->slow_cool slow_cool->crystals_form still_no_crystals Crystals Form? induce_crystallization->still_no_crystals still_no_crystals->filter_wash Yes concentrate Concentrate Solution still_no_crystals->concentrate No concentrate->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 4-(2,4-Difluorophenoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-(2,4-Difluorophenoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between a 4-halobenzoic acid (commonly 4-iodobenzoic acid or 4-bromobenzoic acid) and 2,4-difluorophenol (B48109).[1][2][3] This reaction typically requires a copper catalyst (e.g., CuI, Cu2O, or copper powder), a base (e.g., K2CO3, Cs2CO3), and a high-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene).[3][4]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise from the Ullmann condensation synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials:

    • 4-Halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid)

    • 2,4-Difluorophenol

  • Homocoupling Products:

    • Biphenyl-4,4'-dicarboxylic acid (from the coupling of two molecules of 4-halobenzoic acid)

  • Side Products:

    • Phenol (B47542) (from the decomposition of 2,4-difluorophenol)

    • Benzoic acid (from the reduction of 4-halobenzoic acid)

  • Products from Incomplete Reaction or Alternative Reaction Pathways:

    • Hydroxybenzoic acid isomers (if the halo-group is substituted by a hydroxyl group)

Q3: How can I monitor the progress of the reaction to minimize unreacted starting materials?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. The ideal mobile phase will provide good separation between the starting materials and the product. For acidic compounds, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic acid is often effective.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying the final product are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing the majority of impurities. The choice of solvent is critical. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.[5] Common solvents for recrystallizing benzoic acid derivatives include ethanol, methanol, acetic acid, or mixtures such as ethanol/water.[5]

  • Silica Gel Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a powerful alternative. A solvent system similar to that used for TLC, typically a gradient of increasing polarity, can be employed to separate the product from more polar or less polar impurities.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Increase Reaction Time/Temperature: Ullmann couplings can be slow; ensure the reaction has gone to completion by monitoring with TLC.[3] - Catalyst/Ligand Inactivity: Use fresh, high-quality copper catalyst and ligand. Consider using a more active ligand system if the reaction is sluggish.[2] - Inefficient Base: Ensure the base is anhydrous and of sufficient strength. Cs2CO3 is often more effective than K2CO3.[6]
Presence of Unreacted 4-Halobenzoic Acid Insufficient amount of 2,4-difluorophenol or base.- Optimize Stoichiometry: Use a slight excess of the phenol and ensure at least two equivalents of base are present. - Purification: Unreacted acid can often be removed by recrystallization.
Presence of Unreacted 2,4-Difluorophenol Incomplete reaction or use of excess phenol.- Work-up: During the work-up, washing the organic layer with an aqueous base solution (e.g., 1M NaOH) will extract the acidic phenol. - Purification: Column chromatography can effectively separate the product from the less polar phenol.
Formation of Biphenyl-4,4'-dicarboxylic acid (Homocoupling Product) High reaction temperature or catalyst issues.- Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate. - Use a Ligand: Ligands can often suppress homocoupling side reactions.[2]
Crude Product is an Oil and Won't Solidify Presence of significant impurities, especially residual solvent or low-melting side products.- Trituration: Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Purification: If trituration fails, purify the oil directly using column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromobenzoic acid

  • 2,4-Difluorophenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine (ligand)

  • Cesium carbonate (Cs2CO3)

  • N-Methylpyrrolidone (NMP), anhydrous

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzoic acid (1.0 eq), 2,4-difluorophenol (1.2 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs2CO3 (2.0 eq).

  • Add anhydrous NMP to the flask.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with aqueous HCl (e.g., 2M HCl) to a pH of approximately 2 to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start reaction Reactants: - 4-Bromobenzoic acid - 2,4-Difluorophenol - CuI, Ligand, Base - NMP start->reaction 1. Ullmann Condensation process process decision decision output output end End workup Dilute with H2O Acidify with HCl reaction->workup 2. Quench & Acidification filtration Vacuum Filtration workup->filtration 3. Isolate Crude Product purity_check TLC/HPLC Analysis filtration->purity_check 4. Purity Assessment purification Recrystallization or Column Chromatography purity_check->purification < 99% Pure final_product Pure 4-(2,4-Difluorophenoxy) benzoic acid purity_check->final_product ≥ 99% Pure purity_check2 Purity Assessment purification->purity_check2 purity_check2->purification < 99% Pure purity_check2->final_product ≥ 99% Pure final_product->end

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Impurity Formation

impurity_formation cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Reaction Mixture cluster_impurities Potential Impurities reactants reactants product product impurity impurity condition condition A 4-Halobenzoic Acid C Ullmann Condensation A->C B 2,4-Difluorophenol B->C P Desired Product: 4-(2,4-Difluorophenoxy) benzoic acid C->P I1 Unreacted Starting Materials C->I1 I2 Homocoupling Product C->I2 I3 Side Products C->I3

References

Technical Support Center: Synthesis of 4-(2,4-Difluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2,4-difluorophenoxy)benzoic acid. The guidance focuses on the two primary catalytic methods for diaryl ether bond formation: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my needs, Ullmann Condensation or Buchwald-Hartwig Coupling?

A1: The choice depends on several factors. The Buchwald-Hartwig reaction, a palladium-catalyzed process, generally proceeds under milder conditions and offers a broader substrate scope with higher functional group tolerance.[1][2] The Ullmann Condensation is a copper-catalyzed reaction that is often more cost-effective but may require higher temperatures and is traditionally limited to electron-deficient aryl halides.[3][4] Modern Ullmann protocols with specific ligands have improved reaction conditions significantly.[5][6]

Q2: What are the most critical parameters to control for a successful synthesis?

A2: Regardless of the method, the most critical parameters are:

  • Catalyst and Ligand Choice: The electronic and steric properties of the ligand are crucial for catalyst activity and stability.[7][8]

  • Base Selection: The base is essential for activating the phenol (B47542) and facilitating the catalytic cycle. Its strength and solubility can dramatically impact reaction rate and yield.[9][10]

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reagents. Polar aprotic solvents are common for Ullmann, while less polar solvents like toluene (B28343) or dioxane are typical for Buchwald-Hartwig.[11][12]

  • Inert Atmosphere: Both palladium and copper catalysts can be sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent catalyst deactivation.[10]

Q3: How do I monitor the reaction progress effectively?

A3: The most common method is Thin-Layer Chromatography (TLC), which allows for rapid qualitative assessment of the consumption of starting materials and the formation of the product.[13][14] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[13]

Catalyst Selection and Reaction Workflow

The diagrams below illustrate the logical flow for selecting a catalytic system and the general experimental workflow for the synthesis.

CatalystSelection cluster_title Catalyst Selection Logic for Diaryl Ether Synthesis title_node start Goal: Synthesize This compound method Choose Primary Method start->method buchwald Buchwald-Hartwig (Pd-catalyzed) method->buchwald  Need for mild conditions, high functional group tolerance ullmann Ullmann Condensation (Cu-catalyzed) method->ullmann  Cost is a primary concern buchwald_adv Advantages: Milder Conditions Broad Scope Higher Yields (often) buchwald->buchwald_adv ullmann_adv Advantages: Cost-Effective Catalyst Improved with Modern Ligands ullmann->ullmann_adv

Figure 1. Decision diagram for selecting a synthetic methodology.

ExperimentalWorkflow cluster_title General Experimental Workflow title_node prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Flame-dried flask, Inert Atmosphere) prep->setup assembly 3. Assemble Reaction (Add reactants, solvent, base, catalyst, ligand) setup->assembly reaction 4. Heating & Monitoring (Heat to target temp, monitor by TLC/HPLC) assembly->reaction workup 5. Reaction Workup (Cool, Quench, Acidify, Extract) reaction->workup purify 6. Purification (Column Chromatography or Recrystallization) workup->purify analysis 7. Product Analysis (NMR, MS, Purity Check) purify->analysis

Figure 2. Step-by-step general experimental workflow.

Troubleshooting Guides

Route A: Buchwald-Hartwig C-O Coupling

This route involves the palladium-catalyzed coupling of an aryl halide (e.g., methyl 4-bromobenzoate) with 2,4-difluorophenol (B48109).

Experimental Protocol:

  • Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., G3 XPhos Palladacycle, 1-2 mol%), the biaryl phosphine (B1218219) ligand (if not using a precatalyst), the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.), methyl 4-bromobenzoate (B14158574) (1.0 eq.), and 2,4-difluorophenol (1.2 eq.).

  • Reaction: Add anhydrous toluene or dioxane via syringe. Stir the mixture vigorously and heat to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica (B1680970) gel column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF/methanol and add an aqueous solution of NaOH or LiOH. Stir until the hydrolysis is complete. Acidify the mixture with 1M HCl to precipitate the product, filter, wash with water, and dry under vacuum.[13]

ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive catalyst or insufficient ligand.Use a pre-catalyst for reliable generation of the active Pd(0) species. Screen different generations of Buchwald ligands (e.g., XPhos, SPhos) as sterically hindered and electron-rich ligands are often required.[8][13]
Base is too weak or not soluble.Switch to a stronger, more soluble base like LHMDS or NaOtBu, but be mindful of substrate compatibility. Ensure the base is finely powdered.[9]
Reaction temperature is too low.Gradually increase the temperature in 10 °C increments, typically within the 80-120 °C range.[13]
Significant Byproduct Formation Hydrodehalogenation (aryl halide is reduced).This can occur if water is present or if the ligand is not appropriate. Ensure strictly anhydrous conditions. A different ligand may be required to promote reductive elimination over side reactions.
Homocoupling of the phenol.This suggests the catalyst is oxidizing the phenol. Ensure a robust inert atmosphere. Using a slight excess of the phenol (1.1-1.2 eq.) can be beneficial.[10]
Reaction Stalls Catalyst decomposition.Bulky biaryl phosphine ligands are designed to stabilize the catalytic species and prevent decomposition.[1][7] Ensure the reaction is not overheated and that the inert atmosphere is maintained.
Route B: Ullmann-type Condensation

This route involves the copper-catalyzed coupling of an aryl halide (e.g., 4-fluorobenzoic acid) with 2,4-difluorophenol.

Experimental Protocol:

  • Setup: To a reaction vessel, add the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or N,N-dimethylglycine, 10-20 mol%), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.), 4-halobenzoic acid (e.g., 4-fluorobenzoic acid, 1.0 eq.), and 2,4-difluorophenol (1.2 eq.).[10]

  • Reaction: Add a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.[4] Heat the mixture with stirring to 110-150 °C.

  • Monitoring: Monitor the reaction by TLC or HPLC. These reactions can be slower than their palladium-catalyzed counterparts.

  • Workup: After completion, cool the reaction mixture and pour it into a stirred solution of dilute HCl. This will protonate the product and dissolve copper salts.[10]

  • Purification: Collect the precipitated product by vacuum filtration. Wash thoroughly with water to remove inorganic salts. If necessary, recrystallize the crude product from a suitable solvent like ethanol/water.

ProblemPotential CauseRecommended Solution
Low or No Product Formation Harsh reaction conditions required for classic Ullmann.Modern protocols require a ligand. Screen N,O-chelating ligands like L-proline, N,N-dimethylglycine, or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) to accelerate the reaction and allow for lower temperatures.[5][6][10]
Inactive copper source.Use a fresh, high-purity copper(I) salt like CuI. Some protocols may call for "activated" copper powder, though modern methods with soluble catalysts are more reliable.[4][15]
Presence of water.Water can deactivate the base. Use anhydrous solvents and reagents. Adding molecular sieves can sometimes be beneficial.[6]
Reaction is Very Slow Insufficient temperature or ineffective ligand.Ullmann reactions often require higher temperatures than Buchwald-Hartwig couplings.[4] Ensure the temperature is adequate (110-150 °C). The choice of ligand is critical for rate acceleration.[5]
Difficult Product Purification Co-precipitation of copper salts.During workup, acidify the aqueous solution with dilute HCl before filtration to dissolve copper salts. Wash the crude product thoroughly with a dilute acid solution followed by water.[10]
Dark, tarry crude product.This often indicates decomposition due to excessively high temperatures. Attempt the reaction at the lower end of the effective temperature range, possibly with a longer reaction time or a more effective ligand.[3]

Comparative Data on Reaction Conditions

The following table summarizes typical starting conditions for both synthetic routes. Optimization will likely be required for this specific substrate combination.

ParameterBuchwald-Hartwig C-O CouplingUllmann Condensation
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle PrecatalystsCuI, CuCl, Cu₂O
Catalyst Loading 0.5 - 5 mol%5 - 20 mol%
Ligand Biaryl Phosphines (XPhos, SPhos, RuPhos)L-Proline, N,N-Dimethylglycine, Phenanthroline, TMHD
Base K₃PO₄, Cs₂CO₃, NaOtBu, LHMDSK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THFDMF, DMSO, NMP
Temperature (°C) 80 - 120110 - 180
Reaction Time (h) 2 - 2412 - 48

References

degradation pathways of 4-(2,4-Difluorophenoxy)benzoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation pathways of 4-(2,4-Difluorophenoxy)benzoic acid under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under hydrolytic stress?

A1: Under acidic or alkaline hydrolytic conditions, the most probable degradation pathway involves the cleavage of the ether linkage. This would result in the formation of 2,4-difluorophenol (B48109) and 4-hydroxybenzoic acid. The reaction rate is expected to be influenced by pH and temperature.

Q2: What degradation products can be anticipated under oxidative stress?

A2: Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to several degradation products. Potential modifications to this compound include hydroxylation of either of the aromatic rings. The introduction of hydroxyl groups can make the rings more susceptible to further oxidation and potential ring opening under harsh conditions.

Q3: How might photolytic stress affect the stability of this compound?

A3: Exposure to light, particularly UV irradiation, can induce photodegradation. For aromatic ethers, this can involve cleavage of the ether bond, leading to the formation of radical intermediates that can then form a variety of degradation products, including 2,4-difluorophenol and 4-hydroxybenzoic acid. Photolytic cleavage of the carbon-fluorine bonds is also a possibility, though generally less likely under standard photostability testing conditions.

Q4: My chromatogram shows multiple unexpected peaks after stress testing. What could be the cause?

A4: The appearance of multiple unexpected peaks is common in forced degradation studies and can be attributed to several factors:

  • Secondary degradation: Primary degradation products may themselves be unstable under the applied stress conditions and undergo further degradation.

  • Interactions with excipients (if in formulation): If you are testing a formulated product, the active pharmaceutical ingredient (API

Validation & Comparative

A Comparative Analysis of 4-(2,4-Difluorophenoxy)benzoic Acid and Other Fluorobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comparative analysis of 4-(2,4-Difluorophenoxy)benzoic acid and other key fluorobenzoic acids, offering insights into their synthesis, biological activities, and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences conferred by varying degrees and positions of fluorine substitution on the benzoic acid framework.

It is important to note that while a wealth of information exists for simpler fluorobenzoic acids, direct comparative experimental data for this compound is limited in publicly available literature. Therefore, this guide collates and presents available data for each compound, with the caveat that experimental conditions may vary between studies.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine, a highly electronegative atom, significantly influences the electronic and lipophilic character of benzoic acid. These modifications, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaLogP
This compound C₁₃H₈F₂O₃250.20---
2-Fluorobenzoic acid C₇H₅FO₂140.11122-1253.271.49
3-Fluorobenzoic acid C₇H₅FO₂140.11123-1263.861.63
4-Fluorobenzoic acid C₇H₅FO₂140.11182-1854.141.66
2,4-Difluorobenzoic acid C₇H₄F₂O₂158.10178-1812.721.70

Synthesis of Fluorobenzoic Acids

The synthesis of these compounds employs distinct chemical strategies, reflecting their structural differences.

Synthesis of this compound

The formation of the diaryl ether linkage in this compound is typically achieved through an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with a phenol.

cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_Difluorophenol 2,4-Difluorophenol (B48109) Ullmann_Coupling Ullmann Condensation 2_4_Difluorophenol->Ullmann_Coupling 4_Halobenzoic_acid_ester Methyl 4-halobenzoate (X = I, Br) 4_Halobenzoic_acid_ester->Ullmann_Coupling Catalyst Cu(I) salt (e.g., CuI) Catalyst->Ullmann_Coupling Base Base (e.g., K2CO3, Cs2CO3) Base->Ullmann_Coupling Solvent Solvent (e.g., DMF, Dioxane) Solvent->Ullmann_Coupling Temperature Heat Temperature->Ullmann_Coupling Intermediate_Ester Methyl 4-(2,4-difluorophenoxy)benzoate Ullmann_Coupling->Intermediate_Ester Hydrolysis Hydrolysis (e.g., NaOH, H2O) Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Synthesis of Monofluorobenzoic Acids

Monofluorobenzoic acids are commonly synthesized from their corresponding aminobenzoic acid precursors via the Balz-Schiemann reaction.

Aminobenzoic_acid Aminobenzoic acid (ortho, meta, or para) Diazotization Diazotization (NaNO2, HBF4) Aminobenzoic_acid->Diazotization Diazonium_salt Diazonium Tetrafluoroborate Diazotization->Diazonium_salt Thermal_Decomposition Thermal Decomposition (Heat) Diazonium_salt->Thermal_Decomposition Fluorobenzoic_acid Fluorobenzoic acid Thermal_Decomposition->Fluorobenzoic_acid

Caption: General synthesis of monofluorobenzoic acids.

Biological Activity: A Comparative Perspective

Fluorobenzoic acids have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The nature and position of the fluorine substituent(s) can significantly modulate this activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of fluorobenzoic acid derivatives. The mechanism is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Comparative Minimum Inhibitory Concentration (MIC) Data

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
4-Fluorobenzoic acid hydrazide derivativesStaphylococcus aureus6.25 - 25Fictional Example
2,4-Difluorobenzoic acid amide derivativesEscherichia coli12.5 - 50Fictional Example
This compoundCandida albicansNot available-

Note: The presented MIC values are illustrative examples based on published data for similar compound classes and are not direct experimental results for the parent acids.

Anti-inflammatory Activity: Inhibition of Phospholipase A2α

One of the key mechanisms underlying the anti-inflammatory effects of some benzoic acid derivatives is the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) cPLA2a cPLA2α Inflammatory_Stimuli->cPLA2a activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases cPLA2a->Cell_Membrane acts on COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Pro-inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX_LOX->Pro-inflammatory_Mediators Inflammation Inflammation Pro-inflammatory_Mediators->Inflammation Fluorobenzoic_Acid Fluorobenzoic Acid Derivative Fluorobenzoic_Acid->cPLA2a inhibits

Caption: Inhibition of the cPLA2α signaling pathway.

Hypothetical Comparative IC50 Data for cPLA2α Inhibition

CompoundIC50 (µM)
This compound Not available
2-Fluorobenzoic acid > 100
4-Fluorobenzoic acid 50-100
2,4-Difluorobenzoic acid 10-50

Note: These IC50 values are hypothetical and for illustrative purposes only, based on structure-activity relationship trends where increased fluorination and lipophilicity can enhance binding to enzymatic targets.

Experimental Protocols

General Protocol for Ullmann Condensation Synthesis of this compound

Materials:

Procedure:

  • To a round-bottom flask, add methyl 4-iodobenzoate (1.0 eq), 2,4-difluorophenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask and degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2,4-difluorophenoxy)benzoate.

  • Purify the crude ester by column chromatography.

  • Dissolve the purified ester in a mixture of methanol (B129727) and water.

  • Add NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and acidify with HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

General Protocol for In Vitro cPLA2α Inhibition Assay

Materials:

  • Human recombinant cPLA2α enzyme

  • Fluorescent substrate (e.g., PED6)

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer to each well.

  • Add a small volume of the diluted test compounds or DMSO (for control wells) to the respective wells.

  • Add the cPLA2α enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the fluorescent substrate to all wells.

  • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Measure the fluorescence intensity (e.g., Ex/Em = 485/535 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prepare_Reagents Prepare Reagents: - Test Compounds - cPLA2α Enzyme - Fluorescent Substrate - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compounds/Control Prepare_Reagents->Plate_Setup Add_Enzyme Add cPLA2α Enzyme Plate_Setup->Add_Enzyme Pre-incubation Pre-incubate (15 min, RT) Add_Enzyme->Pre-incubation Add_Substrate Add Fluorescent Substrate Pre-incubation->Add_Substrate Incubation Incubate (30 min, 37°C) Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cPLA2α inhibition assay.

This guide provides a foundational comparison of this compound and other fluorobenzoic acids. Further experimental studies are warranted to fully elucidate the comparative pharmacological profiles of these compounds and to realize their potential in drug discovery and development.

A Comparative Spectroscopic Analysis of 4-(2,4-Difluorophenoxy)benzoic Acid and its 3-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral data for two positional isomers: 4-(2,4-Difluorophenoxy)benzoic acid and 3-(2,4-Difluorophenoxy)benzoic acid. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex research and development settings, particularly in medicinal chemistry where subtle structural changes can lead to significant differences in biological activity.

While extensive searches for complete, experimentally verified spectral datasets for both isomers proved challenging, this guide presents a comprehensive comparison based on predicted data derived from established spectroscopic principles and data from closely related analogs. The provided experimental protocols offer standardized methods for obtaining such data.

Spectral Data Comparison

The following tables summarize the predicted key spectral data for this compound and 3-(2,4-Difluorophenoxy)benzoic acid. These predictions are based on foundational knowledge of NMR, IR, and MS, and by analogy to similar substituted benzoic acid derivatives.

Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data (Predicted)

Parameter This compound 3-(2,4-Difluorophenoxy)benzoic acid
¹H NMR (ppm)
Aromatic Protons~7.0-8.2 (complex multiplet pattern)~7.0-8.1 (complex multiplet pattern)
Carboxylic Acid Proton~12.0-13.0 (broad singlet)~12.0-13.0 (broad singlet)
¹³C NMR (ppm)
Carboxylic Carbon~165-170~165-170
Aromatic Carbons~110-160 (multiple signals with C-F coupling)~110-160 (multiple signals with C-F coupling)

Table 2: Comparative IR and Mass Spectrometry Data (Predicted)

Parameter This compound 3-(2,4-Difluorophenoxy)benzoic acid
IR Spectroscopy (cm⁻¹)
O-H Stretch (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)
C=O Stretch (Carboxylic Acid)~1680-1710~1680-1710
C-O-C Stretch (Ether)~1200-1250~1200-1250
C-F Stretch~1100-1200~1100-1200
Mass Spectrometry (m/z)
Molecular Ion [M]⁺250.04250.04
Key Fragment[M-OH]⁺ at 233.04[M-OH]⁺ at 233.04
Key Fragment[M-COOH]⁺ at 205.05[M-COOH]⁺ at 205.05

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 14 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.

    • Reference the spectrum to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecules.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS with Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Employ a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids to observe the [M-H]⁻ ion.

    • Capillary Voltage: 3-4 kV.

    • Source and Desolvation Temperatures: Optimize as per instrument guidelines (e.g., 120 °C and 350 °C, respectively).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

G cluster_isomers Isomer Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Isomer1 This compound NMR NMR Spectroscopy (1H, 13C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3-(2,4-Difluorophenoxy)benzoic acid Isomer2->NMR Isomer2->IR Isomer2->MS CompareNMR Compare Chemical Shifts and Coupling Patterns NMR->CompareNMR CompareIR Compare Functional Group Frequencies IR->CompareIR CompareMS Compare Molecular Ion and Fragmentation MS->CompareMS Conclusion Structural Confirmation and Isomer Differentiation CompareNMR->Conclusion CompareIR->Conclusion CompareMS->Conclusion

Caption: Workflow for the comparative spectral analysis of isomers.

comparing the efficacy of different synthetic routes to 4-(2,4-Difluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-(2,4-Difluorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound, a key intermediate in the development of various pharmaceuticals and advanced materials. The comparison focuses on the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) pathways, evaluating them based on reaction efficiency, reagent accessibility, and process conditions. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.

Introduction

This compound is a diaryl ether of significant interest due to the prevalence of the difluorophenoxy moiety in numerous biologically active molecules. The synthesis of this class of compounds is of considerable importance, and various methods have been developed for their preparation. The two most prominent methods for constructing the diaryl ether linkage are the copper-catalyzed Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr) reaction. The choice between these routes depends on several factors, including the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

Below is a logical workflow for comparing these synthetic routes:

G cluster_0 Synthetic Route Selection cluster_1 Evaluation Criteria Start Identify Target Molecule: This compound Route1 Route 1: Ullmann Condensation Start->Route1 Route2 Route 2: Nucleophilic Aromatic Substitution (SNAr) Start->Route2 Compare Comparative Analysis Route1->Compare Route2->Compare Decision Select Optimal Route Compare->Decision Yield Yield (%) Compare->Yield Purity Purity (%) Compare->Purity Conditions Reaction Conditions Compare->Conditions Reagents Reagents & Cost Compare->Reagents Environment Environmental Impact Compare->Environment Conclusion Conclusion Decision->Conclusion Final Recommendation

Caption: Logical workflow for comparing synthetic routes.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic strategies for producing this compound.

ParameterRoute 1: Ullmann CondensationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-Bromobenzoic acid, 2,4-Difluorophenol4-Fluorobenzoic acid, 2,4-Difluorophenol
Key Reagents Copper(I) salt (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃)Strong base (e.g., NaH, K₂CO₃)
Solvents High-boiling polar solvents (e.g., DMF, DMSO, Toluene)Polar aprotic solvents (e.g., DMF, DMSO)
Reaction Temperature Typically high (100-200 °C)Moderate to high (8

Establishing Analytical Reference Standards for 4-(2,4-Difluorophenoxy)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing and qualifying 4-(2,4-Difluorophenoxy)benzoic acid as an analytical reference standard. It outlines detailed experimental protocols for characterization, presents a comparative analysis with alternative standards, and offers a logical workflow for purity assessment and certification. The methodologies described herein are designed to ensure the identity, purity, and potency of the reference material, which are critical for accurate analytical measurements in research and pharmaceutical quality control.

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard is paramount for the accuracy and reliability of analytical data. This section compares this compound with other commercially available fluorinated benzoic acid derivatives that could be considered as alternative standards. The comparison is based on key analytical parameters that define a high-quality reference standard.

ParameterThis compound (Proposed)4-Fluorobenzoic Acid2,4-Difluorobenzoic AcidBenzoic Acid
Purity (by HPLC) > 99.5% (Target)≥ 99%≥ 98%≥ 99.5% (USP Grade)
Identity Confirmation ¹H NMR, ¹³C NMR, MS, FT-IR¹H NMR, ¹³C NMR, MS, FT-IR¹H NMR, ¹³C NMR, MS, FT-IR¹H NMR, ¹³C NMR, MS, FT-IR
Molecular Weight 250.18 g/mol 140.11 g/mol 158.09 g/mol 122.12 g/mol
Key Analytical Challenges Potential for isomeric impurities from synthesis.Relatively simple matrix.Potential for positional isomers.Well-characterized, but may not be representative of fluorinated analogues.
Applicability as Standard Specific for assays involving the parent compound.General standard for simple fluorinated aromatics.Useful for methods distinguishing positional isomers.General-purpose carboxylic acid standard.

Experimental Protocols

Robust and validated analytical methods are essential for the comprehensive characterization of a reference standard. The following protocols provide a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Gradient Program:

      • Start with 30% Acetonitrile.

      • Linearly increase to 90% Acetonitrile over 20 minutes.

      • Hold at 90% for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure and is a powerful tool for identity confirmation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • (Optional) 2D NMR (e.g., COSY, HSQC): To further confirm structural assignments.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern of the molecule.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically suitable for carboxylic acids.

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Infuse a dilute solution of the sample (approximately 10 µg/mL in methanol (B129727) or acetonitrile) directly into the mass spectrometer.

Workflow for Establishing the Reference Standard

The following diagrams illustrate the logical workflow for the qualification and comparison of the analytical reference standard.

cluster_qualification Reference Standard Qualification Workflow synthesis Synthesis and Purification prelim_char Preliminary Characterization (TLC, Melting Point) synthesis->prelim_char hplc_purity HPLC Purity (>99.5%) prelim_char->hplc_purity structural_elucidation Structural Elucidation (NMR, MS, FT-IR) hplc_purity->structural_elucidation If purity is met cert_of_analysis Certificate of Analysis Generation structural_elucidation->cert_of_analysis ref_standard Qualified Reference Standard cert_of_analysis->ref_standard

Caption: Workflow for the qualification of this compound as a reference standard.

cluster_comparison Comparative Analysis Workflow select_alternatives Select Alternative Standards (e.g., 4-Fluorobenzoic Acid) gather_data Gather CoA and Analytical Data select_alternatives->gather_data define_params Define Comparison Parameters (Purity, Identity, etc.) gather_data->define_params create_table Create Comparative Data Table define_params->create_table evaluate Evaluate Suitability create_table->evaluate

Caption: Workflow for the comparative analysis of alternative reference standards.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2,4-Difluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(2,4-Difluorophenoxy)benzoic acid. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are essential for ensuring its quality, purity, and consistency. This document outlines the principles of cross-validation and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent upon various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on data for related compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass analysis.
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) Typically in the low ng/mL rangeTypically in the pg/mL range
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL rangeTypically in the low ng/mL range
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Sample Throughput HighModerate
Derivatization Not typically requiredOften required to increase volatility and thermal stability
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. The following protocols are representative approaches for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and quantification of this compound in bulk drug substance and intermediate process samples.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 230-280 nm for aromatic acids).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Accurately weigh and dissolve the sample containing this compound in the same solvent to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for acidic compounds (e.g., a polar-phase column)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (anhydrous, GC grade)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or diazomethane)

  • Ethyl acetate (B1210297) (GC grade)

  • This compound reference standard

Derivatization (Example with BSTFA):

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add the derivatization agent (BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization to the trimethylsilyl (B98337) ester.

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent.

  • Prepare working standards and perform derivatization as described above.

  • Prepare the sample by dissolving a known amount in a suitable solvent and perform derivatization.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical methods for this compound.

Analytical_Method_Cross_Validation_Workflow start Start: Define Cross-Validation Scope protocol Develop/Select Analytical Methods (e.g., HPLC, GC-MS) start->protocol method1_val Validate Method 1 (ICH Guidelines) protocol->method1_val method2_val Validate Method 2 (ICH Guidelines) protocol->method2_val sample_analysis Analyze the Same Set of Samples by Both Validated Methods method1_val->sample_analysis method2_val->sample_analysis data_comp Compare Results Statistically (e.g., t-test, F-test, Bland-Altman) sample_analysis->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance report Generate Cross-Validation Report acceptance->report Yes investigate Investigate Discrepancies (Method Optimization/Re-validation) acceptance->investigate No end End: Cross-Validation Complete report->end investigate->protocol

Caption: Workflow for Cross-Validation of Analytical Methods.

HPLC_Analysis_Workflow prep Sample and Standard Preparation (Dissolution and Filtration) injection Sample Injection prep->injection hplc HPLC System Setup (Column, Mobile Phase, Detector) hplc->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data Data Acquisition and Processing (Chromatogram) detection->data quant Quantification (Calibration Curve) data->quant GCMS_Analysis_Workflow prep Sample and Standard Preparation (Dissolution) deriv Derivatization (e.g., Silylation) prep->deriv injection Sample Injection deriv->injection gcms GC-MS System Setup (Column, Carrier Gas, MS Parameters) gcms->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (EI, Scan Mode) separation->detection data Data Acquisition and Processing (Total Ion Chromatogram, Mass Spectra) detection->data quant Quantification and Identification data->quant

Comparative Analysis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM) and Other Known Inhibitors of the TGF-β/Smad Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) on the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway against other well-established inhibitors. The information presented herein is supported by experimental data to offer an objective evaluation of its performance and potential as a therapeutic agent, particularly in the context of fibrotic diseases.

Introduction to TGF-β/Smad Signaling and its Inhibition

The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer.[2] The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[3] Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other pathological processes.[][3]

Given its central role in disease, the TGF-β/Smad pathway is a significant target for therapeutic intervention. Small molecule inhibitors have been developed to target different components of this pathway, most commonly the kinase activity of ALK5. This guide focuses on 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), a novel inhibitor, and compares its activity with other known inhibitors of this pathway.[4]

Data Presentation: Inhibitory Potency Comparison

The following table summarizes the inhibitory activities of DGM and other known inhibitors of the TGF-β/Smad signaling pathway. The data is compiled from various studies and presented to facilitate a direct comparison of their potencies.

InhibitorTargetIC50 ValueCell Line/Assay ConditionsReference
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) pSmad2/3Effective at 200 µMA549 cells stimulated with TGF-β1[4]
Galunisertib (LY2157299) ALK550 nMCell-free assay[2]
Vactosertib (TEW-7197) ALK511 nMCell-free assay[2]
SB-431542 ALK594 nMCell-free assay (Smad3 phosphorylation)[5]
Pirfenidone Not a direct kinase inhibitor; attenuates TGF-β2 productionNot applicableHuman glioma cell lines[6]
SIS3 Smad33 µMSmad3 phosphorylation assay[6]
Halofuginone Prolyl-tRNA synthetase (indirectly blocks TGF-β signaling)18.3 nM (Ki)Cell-free assay[6][7]
RepSox ALK523 nM (ATP binding), 4 nM (autophosphorylation)Cell-free assays[7]
LY364947 TGFβR-I59 nMCell-free assay[7]

Note: A direct comparison of IC50 values should be made with caution due to variations in assay conditions and specific molecular targets.

Signaling Pathway and Inhibitor Targets

The diagram below illustrates the canonical TGF-β/Smad signaling pathway and highlights the points of intervention for DGM and other compared inhibitors.

TGF_Beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII 1. Ligand Binding TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) 2. Receptor Recruitment & Phosphorylation Smad2/3 Smad2/3 TGF-βRI (ALK5)->Smad2/3 3. Phosphorylation pSmad2/3 pSmad2/3 Smad2/3/4 Complex pSmad2/3-Smad4 Complex pSmad2/3->Smad2/3/4 Complex 4. Complex Formation Smad4 Smad4 Smad4->Smad2/3/4 Complex Nuclear Complex pSmad2/3-Smad4 Complex Smad2/3/4 Complex->Nuclear Complex 5. Nuclear Translocation Target Genes Target Gene Transcription Nuclear Complex->Target Genes 6. Gene Regulation Fibrosis Fibrosis Target Genes->Fibrosis Galunisertib Galunisertib Galunisertib->TGF-βRI (ALK5) Vactosertib Vactosertib Vactosertib->TGF-βRI (ALK5) SB-431542 SB-431542 SB-431542->TGF-βRI (ALK5) DGM DGM DGM->Smad2/3 Reduces Phosphorylation SIS3 SIS3 SIS3->pSmad2/3 Inhibits Phosphorylation

Caption: TGF-β/Smad signaling pathway and points of inhibition.

Experimental Protocols

A key experiment to determine the inhibitory effect on the TGF-β/Smad pathway is the quantification of Smad2/3 phosphorylation via Western Blotting.

Protocol: Western Blot Analysis of Phospho-Smad2/3 Inhibition

1. Cell Culture and Treatment: a. Seed A549 cells (or other suitable cell lines) in 6-well plates and culture until they reach 70-80% confluency. b. Serum-starve the cells for 12-24 hours prior to treatment. c. Pre-treat the cells with varying concentrations of DGM or other inhibitors for 2 hours. d. Stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 6 hours.[8] A non-stimulated control group should be included.

2. Protein Extraction: a. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

6. Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal to determine the relative phosphorylation level.

The following diagram outlines the workflow for this experimental protocol.

Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_protein_work Protein Processing cluster_blotting Immunoblotting cluster_analysis Analysis A 1. Seed A549 Cells B 2. Serum Starvation A->B C 3. Inhibitor Pre-treatment B->C D 4. TGF-β1 Stimulation C->D E 5. Cell Lysis & Protein Extraction D->E F 6. Protein Quantification (BCA) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (PVDF) G->H I 9. Blocking H->I J 10. Primary Antibody Incubation (pSmad2/3, Smad2/3, β-actin) I->J K 11. Secondary Antibody Incubation J->K L 12. Chemiluminescent Detection K->L M 13. Densitometry & Data Analysis L->M

Caption: Experimental workflow for Western Blot analysis.

Conclusion

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has demonstrated inhibitory activity against the TGF-β/Smad signaling pathway by reducing the phosphorylation of Smad2/3.[4][8] While a precise IC50 value has not been reported in the reviewed literature, its effectiveness at a concentration of 200 µM in a cellular context suggests it is a promising candidate for further investigation.[4] In comparison, other small molecule inhibitors such as Vactosertib and Galunisertib, which directly target the ALK5 kinase domain, exhibit high potency with IC50 values in the nanomolar range.[2] However, the distinct mechanism of action of DGM may offer a different therapeutic profile. The provided experimental protocol for assessing Smad2/3 phosphorylation serves as a standard method for evaluating and comparing the efficacy of these and other novel inhibitors targeting this critical signaling pathway. Further studies are warranted to fully elucidate the mechanism and potency of DGM for potential applications in treating fibrotic diseases.

References

Safety Operating Guide

Personal protective equipment for handling 4-(2,4-Difluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(2,4-Difluorophenoxy)benzoic acid. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for structurally similar difluorophenoxy and benzoic acid compounds and general laboratory best practices. This compound should be handled with caution as a potentially hazardous substance.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is summarized in the table below.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][2] If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: Handling Procedures

Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Put on all required personal protective equipment as detailed in the table above.

  • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]

Handling:

  • Handle in a well-ventilated place.[5]

  • Avoid contact with skin and eyes.[5]

  • Avoid formation of dust and aerosols.[5]

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]

  • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[1]

  • Avoid breathing mist, gas, or vapors.[5]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]

Cleanup:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of contaminated PPE.[1]

  • Wash hands and any exposed skin thoroughly with soap and water.[1]

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[5] If irritation persists, seek medical attention.[6]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5] Seek medical attention if irritation occurs.

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][7] Seek medical attention if you feel unwell.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[5] Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[1]

  • Disposal: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local, regional, and national regulations.[6][8] Do not let the chemical enter drains.[5]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[5]

Chemical Spill Response Workflow

The following diagram outlines the procedural steps for responding to a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal cluster_reporting Reporting alert Alert Personnel & Evacuate Area ppe Don Appropriate PPE alert->ppe If safe to do so contain Contain the Spill ppe->contain absorb Absorb/Neutralize Spill contain->absorb cleanup Collect Residue absorb->cleanup decontaminate_area Decontaminate Spill Area cleanup->decontaminate_area dispose Dispose of Waste decontaminate_area->dispose decontaminate_self Decontaminate Self & PPE dispose->decontaminate_self report Report the Incident decontaminate_self->report

Caption: Chemical spill response workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.